GSK682753A
Description
Propriétés
IUPAC Name |
8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDLWMWIRXGSJM-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK682753A: A Technical Guide to its EBI2 Inverse Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological and functional characteristics of GSK682753A, a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Compound Activity: Inverse Agonism at EBI2
This compound has been identified as a selective and high-potency inverse agonist of EBI2.[1] EBI2 is a constitutively active G protein-coupled receptor (GPCR) that plays a crucial role in the immune system, particularly in orchestrating B-cell migration.[1] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist like this compound reduces the basal, constitutive activity of the receptor. This inhibitory effect has been demonstrated across multiple downstream signaling pathways.
Quantitative Data Summary
The inverse agonist activity of this compound on EBI2 has been quantified in several key functional assays. The following tables summarize the reported potency (IC₅₀) and efficacy of the compound.
| Assay Type | Parameter | Value | Reference |
| CREB Reporter Assay | IC₅₀ | 2.6 - 53.6 nM | [1] |
| GTPγS Binding Assay | IC₅₀ | 53.6 nM | [1] |
| ERK Phosphorylation Assay | IC₅₀ | ~50 nM | [1] |
| B-Cell Proliferation Assay (murine) | IC₅₀ | Potent inhibition | [1] |
| B-Cell Proliferation Assay (human) | IC₅₀ | Potent inhibition | [1] |
| Assay Type | Efficacy Parameter | Value | Reference |
| CREB Reporter & GTPγS Binding Assays | Inhibitory Efficacy | 75% | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, it is essential to understand the signaling pathways of its target, EBI2, and the experimental workflows used to measure its activity.
EBI2 Signaling Pathway
EBI2 is constitutively active and its activity is further modulated by endogenous oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC). The receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This, in turn, affects the activation of cAMP-response element-binding protein (CREB). EBI2 activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). Furthermore, EBI2 can signal through G protein-independent pathways, such as β-arrestin recruitment.
Caption: Simplified EBI2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Characterization of Inverse Agonism
The characterization of this compound involved a series of in vitro assays to determine its effect on the constitutive activity of EBI2. The general workflow for these experiments is outlined below.
Caption: General experimental workflow for characterizing this compound's inverse agonist activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
CREB (cAMP-Response Element-Binding Protein) Reporter Assay
This assay measures the transcriptional activity of CREB, which is downstream of the Gαi-mediated inhibition of adenylyl cyclase.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Transfection: Cells are transiently co-transfected with an expression vector for human EBI2 and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
-
Protocol:
-
Seed HEK293 cells in 96-well plates.
-
Transfect cells with the EBI2 and reporter plasmids using a suitable transfection reagent (e.g., FuGENE 6).
-
24 hours post-transfection, replace the medium with serum-free medium containing varying concentrations of this compound or vehicle (DMSO).
-
To measure the effect on agonist-independent activity, no further stimulation is needed. To assess the effect on agonist-stimulated activity, a Gαs-activating agent like forskolin can be added.
-
Incubate for an additional 6-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Data are typically expressed as a percentage of the activity in vehicle-treated cells, and IC₅₀ values are calculated using a non-linear regression analysis.
-
[³⁵S]GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate) Binding Assay
This assay directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
Preparation: Membranes are prepared from cells (e.g., HEK293) transiently expressing EBI2.
-
Protocol:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of this compound or vehicle in an assay buffer containing GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for 30-60 minutes to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of an excess of unlabeled GTPγS.
-
Data are analyzed to determine the percent inhibition of basal [³⁵S]GTPγS binding, and IC₅₀ values are calculated.
-
ERK (Extracellular Signal-Regulated Kinase) Phosphorylation Assay
This assay assesses the activity of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.
-
Cell Line: HEK293 cells transiently expressing EBI2.
-
Protocol:
-
Seed cells in 6-well plates and transfect with the EBI2 expression vector.
-
After 24-48 hours, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound or vehicle for a specified time (e.g., 10-30 minutes).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane (Western Blotting).
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Subsequently, probe the same membrane with a primary antibody for total ERK1/2 as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Calculate the percent inhibition of basal ERK phosphorylation and determine the IC₅₀.
-
B-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of primary B-cells.
-
Cells: Primary B-cells isolated from mouse spleen or human peripheral blood.
-
Protocol:
-
Isolate B-cells using negative selection magnetic beads.
-
Culture the B-cells in 96-well plates in a suitable culture medium.
-
Stimulate B-cell proliferation using an appropriate mitogen, such as anti-IgM or anti-IgG antibodies.
-
Simultaneously treat the cells with various concentrations of this compound or vehicle.
-
Incubate the cells for 48-72 hours.
-
Assess cell proliferation using a standard method, such as:
-
[³H]-Thymidine incorporation: Add [³H]-thymidine for the last 8-18 hours of culture, then harvest the cells onto filter mats and measure incorporated radioactivity.
-
CFSE or other cell proliferation dyes: Label cells with the dye before stimulation and measure the dilution of the dye by flow cytometry after the incubation period.
-
-
Calculate the percent inhibition of stimulated B-cell proliferation and determine the IC₅₀.
-
This technical guide provides a comprehensive overview of the EBI2 inverse agonist activity of this compound, offering valuable information for researchers and professionals in the field of drug discovery and development. The detailed data and protocols serve as a foundational resource for further investigation and application of this important pharmacological tool.
References
The Selectivity Profile of GSK682753A: An In-depth Technical Guide for GPR183 Researchers
Document ID: GSK_GPR183_WP_20251107 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the selectivity and pharmacological profile of GSK682753A, a potent and selective inverse agonist for the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a constitutively active receptor that plays a critical role in mediating the migration of immune cells. This compound serves as a crucial tool for elucidating the physiological and pathological roles of GPR183. This guide consolidates quantitative data on its potency, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and workflows.
Introduction to GPR183 (EBI2)
G protein-coupled receptor 183 is an orphan GPCR primarily expressed on immune cells, including B cells, T cells, and dendritic cells.[1][2] Its expression is a critical mediator of immune cell localization within lymphoid tissues.[1] The endogenous ligands for GPR183 are oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent known activator.[2] GPR183 exhibits constitutive activity, meaning it can signal without an agonist bound. This signaling, primarily through Gαi proteins, leads to the inhibition of adenylyl cyclase and modulation of the ERK/MAPK pathway, ultimately guiding cell migration.[3][4]
Pharmacological Profile of this compound
This compound was identified as a potent and selective inverse agonist of GPR183.[3] It effectively inhibits the receptor's constitutive activity across multiple signaling endpoints. Its mechanism involves binding to the receptor and stabilizing an inactive conformation.[5]
On-Target Potency
This compound has been characterized in several functional assays, demonstrating nanomolar potency in inhibiting GPR183's constitutive signaling. The following table summarizes the key quantitative data.
| Assay Type | Cell System | Measured Effect | Potency (IC₅₀) | Efficacy | Reference(s) |
| CREB Reporter Assay | HEK293 | Inhibition of CREB activity | 53.6 nM | ~75% inhibition | [6][7] |
| GTPγS Binding Assay | HEK293 | Inhibition of G protein activation | 2.6 - 53.6 nM | ~75% inhibition | [3] |
| Forskolin-Stimulated CREB Assay | HEK293 | Inhibition of cAMP suppression | 10.9 nM | Not reported | [7] |
| ERK1/2 Phosphorylation Assay | HEK293 | Inhibition of ERK1/2 phosphorylation | 76 nM | Not reported | [8] |
| Gαi Activation Competition Assay | Detergent | Competition with 7α,25-OHC | ~350 nM | Not applicable | [9] |
Selectivity Profile
The utility of a chemical probe is defined by its selectivity. This compound has been demonstrated to be highly selective for GPR183.
A study screened this compound at concentrations up to 10 µM against a panel of other constitutively active G protein-coupled receptors. The compound showed no inhibitory effect on these off-targets, highlighting its specificity for GPR183.[7]
| Off-Target Receptor | Receptor Family | Finding | Reference |
| GPR17 | GPCR | No inhibition at concentrations ≤ 10 µM | [7] |
| GPR39 | GPCR | No inhibition at concentrations ≤ 10 µM | [7] |
| Ghrelin Receptor (GHSR) | GPCR | No inhibition at concentrations ≤ 10 µM | [7] |
| Melanocortin 1 Receptor (MC1R) | GPCR | No inhibition at concentrations ≤ 10 µM | [7] |
| ORF74 (viral GPCR) | GPCR | No inhibition at concentrations ≤ 10 µM | [7] |
It is important to note that a structurally similar analog, GSK682756A, did show some low-potency off-target activity at high concentrations (IC₅₀ of 8.4 µM) in an EBI2-deficient B cell proliferation assay, suggesting that at high micromolar concentrations, off-target effects may be observable.[8] Additionally, this compound is noted to have poor microsomal and plasma stability, making it unsuitable for in vivo studies.[10]
Signaling & Experimental Workflows
GPR183 Signaling Pathway
GPR183 activation, either by endogenous oxysterols or through its constitutive activity, initiates a signaling cascade through Gαi. This inhibits adenylyl cyclase, reducing intracellular cAMP levels, and also activates the MAPK/ERK pathway. This compound functions as an inverse agonist, binding to GPR183 and preventing this downstream signaling.
Caption: GPR183 signaling pathway and point of inhibition by this compound.
Experimental Workflow Diagrams
The characterization of this compound relies on specific functional assays. The generalized workflows for three key assays are depicted below.
This assay directly measures the activation of G proteins coupled to the receptor.
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 3. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Inverse Agonist GSK682753A: A Technical Guide to its Inhibition of the EBI2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathway inhibition by GSK682753A, a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for relevant assays, and visualizes the associated signaling cascades and workflows.
Introduction to EBI2 and this compound
The Epstein-Barr virus-induced receptor 2 (EBI2) is a G protein-coupled receptor (GPCR) that plays a crucial role in the adaptive immune response, particularly in the spatial organization of B cells within lymphoid tissues[1][2]. EBI2 is constitutively active and its activity is further modulated by endogenous oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC)[3]. Dysregulation of EBI2 signaling has been implicated in various autoimmune diseases, making it an attractive therapeutic target.
This compound has been identified as a selective and highly potent inverse agonist of EBI2[1][4]. As an inverse agonist, it not only blocks the binding of activating ligands but also reduces the basal, constitutive activity of the receptor. This guide will explore the molecular mechanisms through which this compound exerts its inhibitory effects on EBI2 signaling pathways.
Quantitative Analysis of this compound Activity
This compound has been characterized across a range of in vitro functional assays to determine its potency and efficacy in inhibiting EBI2 signaling. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Potency (IC50) of this compound in Functional Assays
| Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| CREB Reporter Assay | HEK293 | Human EBI2 | 53.6 | [4][5] |
| GTPγS Binding Assay | HEK293 membranes | Human EBI2 | 2.6 - 53.6 | [1][4] |
| ERK Phosphorylation Assay | HEK293 | Human EBI2 | 76 | |
| β-Arrestin Recruitment Assay | CHO | Human EBI2 | 40 | [3] |
Table 2: Efficacy of this compound
| Assay Type | Parameter | Value | Reference |
| CREB Reporter Assay | Maximal Inhibition | 75% | [1][4] |
EBI2 Signaling Pathway and Inhibition by this compound
EBI2 activation, either constitutively or by oxysterols, initiates a cascade of intracellular signaling events. This compound effectively curtails these pathways at the receptor level.
G Protein-Dependent Signaling
EBI2 primarily couples to the Gi family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This, in turn, affects the activity of cAMP-dependent protein kinase (PKA) and the transcription factor cAMP response element-binding protein (CREB)[1][4]. This compound, as an inverse agonist, stabilizes an inactive conformation of EBI2, preventing G protein coupling and subsequent downstream signaling.
EBI2 G Protein-Dependent Signaling Pathway Inhibition by this compound.
G Protein-Independent Signaling
EBI2 can also signal through G protein-independent pathways, including the recruitment of β-arrestin and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK)[1][3]. This compound has been shown to inhibit both β-arrestin recruitment and ERK phosphorylation induced by EBI2 activation[1][3].
EBI2 G Protein-Independent Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.
CREB Reporter Assay
This assay measures the activation of the transcription factor CREB, a downstream effector of the Gαi pathway.
Objective: To quantify the inverse agonist activity of this compound on EBI2-mediated CREB activation.
Materials:
-
HEK293 cells
-
EBI2 expression plasmid
-
Gqi4myr chimeric G protein plasmid (to couple Gαi to the Gq pathway for a robust reporter signal)
-
CRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay substrate (e.g., LucLite)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the EBI2, Gqi4myr, and CRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Addition: 24 hours post-transfection, replace the medium with a serum-free medium containing varying concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curve to determine the IC50 value.
GTPγS Binding Assay
This is a functional membrane-based assay that directly measures the activation of G proteins by a GPCR.
Objective: To determine the effect of this compound on the constitutive G protein activation by EBI2.
Materials:
-
HEK293 cells stably or transiently expressing EBI2
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EGTA)
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, GDP)
-
[35S]GTPγS
-
This compound
-
Scintillation cocktail
-
Glass fiber filters
-
Filter manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation: Harvest EBI2-expressing HEK293 cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of this compound or vehicle, and GDP.
-
Initiation of Reaction: Start the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) and plot the specific binding against the concentration of this compound to calculate the IC50.
ERK Phosphorylation Assay (Western Blot)
This assay is used to assess the activation of the MAPK/ERK pathway.
Objective: To measure the inhibition of EBI2-mediated ERK phosphorylation by this compound.
Materials:
-
HEK293 cells expressing EBI2
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Culture EBI2-expressing HEK293 cells to 80-90% confluency and then serum-starve them for 4-6 hours.
-
Compound Treatment: Treat the cells with different concentrations of this compound or vehicle for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total-ERK. Plot the normalized values against the this compound concentration to determine the IC50.
General Workflow for ERK Phosphorylation Western Blot Assay.
Conclusion
This compound is a valuable research tool for dissecting the physiological and pathological roles of the EBI2 receptor. Its potent inverse agonist activity effectively inhibits both G protein-dependent and -independent signaling pathways downstream of EBI2. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists in the fields of immunology, pharmacology, and drug discovery who are interested in modulating EBI2 activity. Further investigation into the therapeutic potential of this compound and similar compounds is warranted for the treatment of autoimmune and inflammatory disorders.
References
- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR β-Arrestin Product Solutions [discoverx.com]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK682753A: A Technical Guide to its Role in Immune Cell Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK682753A is a potent and selective inverse agonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 is a key regulator of immune cell migration, particularly in the context of adaptive immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the trafficking of various immune cell populations, and detailed experimental protocols for assays used to characterize its activity. The information presented is intended to support further research and drug development efforts targeting the EBI2 pathway for the modulation of immune responses.
Introduction: The EBI2/GPR183-Oxysterol Axis in Immune Cell Trafficking
The trafficking of immune cells to specific locations within lymphoid organs and peripheral tissues is a tightly regulated process, essential for the initiation and orchestration of immune responses. A key signaling axis involved in this process is the interaction between the G protein-coupled receptor EBI2 (GPR183) and its endogenous oxysterol ligands, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] EBI2 is highly expressed on various immune cells, including B cells, T cells, and dendritic cells (DCs).[3][4] Gradients of oxysterols, produced by specific stromal cells, act as chemoattractants, guiding EBI2-expressing cells to precise microenvironments within lymphoid tissues.[2] This directed migration is crucial for processes such as B cell positioning in follicles, T cell-DC interactions, and the mounting of effective antibody responses.[3][4]
This compound is a small molecule that acts as a potent inverse agonist/antagonist of EBI2.[5] By binding to the receptor, it inhibits the downstream signaling pathways activated by oxysterols, thereby blocking the migratory response of immune cells. This makes this compound a valuable tool for studying the physiological roles of the EBI2 pathway and a potential therapeutic agent for modulating immune responses in various disease contexts.
Mechanism of Action of this compound
This compound exerts its effects by directly binding to the EBI2 receptor and inhibiting its signaling functions. EBI2 signals through at least two major pathways upon activation by its oxysterol ligands: a Gαi-dependent pathway and a β-arrestin-dependent pathway.[2] Both of these pathways are implicated in mediating the chemotactic response of immune cells.[2]
Inhibition of Gαi-Mediated Signaling
Upon oxysterol binding, EBI2 couples to inhibitory G proteins of the Gαi subfamily. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can also activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which are involved in cell migration. This compound blocks this Gαi activation, preventing the downstream signaling events that lead to chemotaxis.
Inhibition of β-Arrestin Recruitment
β-arrestins are scaffolding proteins that are recruited to activated GPCRs, leading to receptor desensitization and internalization. They can also initiate G protein-independent signaling cascades that contribute to cell migration. This compound has been shown to inhibit the recruitment of β-arrestin to the EBI2 receptor, thereby blocking this arm of the signaling pathway.[6]
The combined inhibition of both Gαi and β-arrestin pathways by this compound results in a potent blockade of EBI2-mediated immune cell migration.
Effects of this compound on Immune Cell Trafficking
The primary consequence of this compound's inhibition of EBI2 signaling is the disruption of the normal trafficking patterns of various immune cell populations.
B Lymphocytes
EBI2 plays a critical role in the positioning of B cells within secondary lymphoid organs.[3] Following activation, B cells upregulate EBI2, which guides their migration to the outer follicular and interfollicular regions, facilitating interactions with T helper cells and the initiation of the germinal center reaction.[3] By blocking EBI2, this compound is expected to disrupt this precise positioning, potentially impairing the generation of high-affinity antibodies.
T Lymphocytes
EBI2 is also expressed on T cells and is involved in their migration within lymphoid tissues.[7][8] Specifically, EBI2 has been shown to be important for the localization of activated CD4+ T cells to the T-B border, a critical site for receiving help from and providing help to B cells.[7] While direct quantitative data on the effect of this compound on T cell migration is limited, its antagonism of EBI2 suggests it would inhibit this process.
Dendritic Cells
Dendritic cells are potent antigen-presenting cells that must migrate from peripheral tissues to draining lymph nodes to initiate T cell responses. EBI2 is expressed on certain DC subsets and contributes to their positioning within the spleen and lymph nodes.[9][10][11] Inhibition of EBI2 by this compound would likely interfere with the ability of these DCs to reach their optimal location for antigen presentation.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds.
Table 1: Inhibition of EBI2-Mediated Signaling by this compound
| Assay | Cell Type | Parameter | IC50 (nM) | Reference |
| ERK Phosphorylation | HEK293 | Inhibition | 76 | [2] |
| Calcium Mobilization | HL-60 | Inhibition | < 50 | [12] |
Table 2: Inhibition of B Cell Proliferation by EBI2 Antagonists
| Compound | Cell Type | Parameter | IC50 (µM) | Reference |
| GSK682756A | Wild-type B cells | Inhibition | 0.28 | [2] |
| GSK682756A | EBI2-deficient B cells | Inhibition | 8.4 | [2] |
Note: GSK682756A is a structurally and functionally similar analog of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the activity of this compound.
Transwell Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of immune cells towards a chemoattractant.
Materials:
-
Transwell inserts (5 µm pore size for lymphocytes)
-
24-well tissue culture plates
-
Immune cells of interest (e.g., primary B cells, T cells, or a relevant cell line)
-
Chemoattractant: 7α,25-dihydroxycholesterol (7α,25-OHC)
-
This compound
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
Flow cytometer or plate reader for quantification
Procedure:
-
Cell Preparation: Culture immune cells to a sufficient density. On the day of the assay, harvest the cells and wash them with assay medium. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in assay medium to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 100 nM 7α,25-OHC) to the lower wells of the 24-well plate.
-
In a separate plate, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
GTPγS Binding Assay
This assay measures the ability of a compound to inhibit G protein activation by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell membranes prepared from cells overexpressing EBI2
-
[35S]GTPγS
-
This compound
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP
-
Scintillation vials and scintillation fluid
-
Filter plates and vacuum manifold
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Assay buffer
-
This compound at various concentrations or vehicle control (DMSO)
-
Cell membranes (5-10 µg of protein per well)
-
7α,25-OHC (at its EC80 concentration)
-
-
Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Terminate the reaction by rapid filtration through GF/B filter plates using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS). Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding by this compound at each concentration and determine the IC50 value.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated EBI2 receptor.
Materials:
-
PathHunter® EBI2 β-arrestin cell line
-
This compound
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
Assay medium (as recommended by the manufacturer)
-
Detection reagents (as provided with the kit)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the PathHunter® EBI2 cells in the 96-well plates at the density recommended by the manufacturer and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Antagonist Treatment: Add the this compound dilutions to the cells and incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add 7α,25-OHC at its EC80 concentration to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of agonist-induced β-arrestin recruitment for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: EBI2 Signaling Pathway and Inhibition by this compound.
Caption: Transwell Chemotaxis Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Conclusion
This compound is a powerful research tool for dissecting the complex roles of the EBI2/GPR183-oxysterol signaling axis in immune cell trafficking. Its ability to potently and selectively inhibit EBI2-mediated migration of B cells, T cells, and dendritic cells provides a means to investigate the physiological and pathological consequences of disrupting these processes. The experimental protocols and data presented in this guide offer a foundation for researchers and drug developers to further explore the therapeutic potential of targeting EBI2 in inflammatory and autoimmune diseases. Further studies are warranted to fully elucidate the in vivo effects of this compound on immune responses and to explore its potential as a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Migration mediated by the oxysterol receptor GPR183 depends on arrestin coupling but not receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archive.connect.h1.co [archive.connect.h1.co]
- 11. researchgate.net [researchgate.net]
- 12. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
GSK682753A: A Technical Guide to a Potent EBI2 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK682753A is a synthetic, small molecule that acts as a selective and highly potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1][2] EBI2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system, particularly in guiding the migration of B cells, T cells, and dendritic cells.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
This compound is a piperidine-based, non-peptide molecule.[3][4] Its structure has been determined by cryo-electron microscopy in complex with its target, EBI2.[5][6][7]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 8-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | [6][8] |
| CAS Number | 1334294-76-6 | [1][9] |
| Molecular Formula | C23H21Cl3N2O3 | [1][9] |
| Molecular Weight | 479.78 g/mol | [1][9] |
| SMILES | O=C1OC2(CCN(C(/C=C/C3=CC=C(Cl)C=C3)=O)CC2)CN1CC4=CC=C(Cl)C(Cl)=C4 | [1] |
| Appearance | White to light yellow solid | [1] |
Table 2: In Vitro Activity of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| EBI2 Constitutive Activity | IC50 | 53.6 nM | HEK293 | [8] |
| EBI2 Constitutive Activity (murine) | pIC50 | 7.27 ± 0.12 | - | [8] |
| Forskolin-stimulated CREB Activity | IC50 | 10.9 nM | HEK293 | [8] |
| GTPγS Binding | IC50 | ~200 nM | CHO | [3] |
| GTPγS Binding | Potency Range | 2.6 - 53.6 nM | - | [1] |
| ERK Phosphorylation | IC50 | 76 nM | HEK293 | [8][10] |
| β-arrestin Recruitment | IC50 | 40 nM | CHO | [4] |
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the EBI2 receptor.[8] EBI2 is known to signal through both G protein-dependent and G protein-independent pathways.[1]
The natural ligands for EBI2 are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which activate the receptor and induce Gαi-mediated signaling.[3][4][5] This leads to downstream effects including the inhibition of cAMP production and the modulation of MAPK pathways, ultimately resulting in the migration of immune cells.[4][5]
This compound effectively inhibits these signaling cascades. It has been shown to suppress the constitutive and agonist-induced G protein activation, as measured by GTPγS binding assays.[3][8] Furthermore, it inhibits downstream signaling events such as the phosphorylation of extracellular signal-regulated kinase (ERK) and the activation of cAMP-response element-binding protein (CREB).[8] this compound also blocks β-arrestin recruitment to the receptor, a G protein-independent signaling pathway.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by the EBI2 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
CHO cells stably expressing human EBI2 are cultured in appropriate media.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
-
Assay Conditions:
-
Membranes are incubated in assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µg/mL saponin.
-
GDP (10 µM) is added to the membranes and incubated on ice for 15 minutes.
-
Varying concentrations of this compound are added, followed by the EBI2 agonist 7α,25-OHC (e.g., 1 nM).
-
The binding reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).
-
-
Incubation and Termination:
-
The reaction mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
-
Detection:
-
Filters are washed with ice-cold buffer, dried, and radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine IC50 values.
-
CREB-Based Reporter Assay
This assay quantifies the inhibition of EBI2-mediated Gαi signaling, which leads to a decrease in cAMP levels and subsequent reduction in CREB activation.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently co-transfected with an EBI2 expression vector and a CREB-responsive luciferase reporter plasmid. A chimeric Gα subunit (e.g., Gqi4myr) can be co-transfected to couple the Gαi-coupled receptor to a Gq-regulated downstream pathway, leading to a measurable signal.[8]
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with varying concentrations of this compound.
-
For assays measuring the inhibition of agonist-induced activity, cells are stimulated with an EBI2 agonist. To measure inverse agonism on constitutive activity, no agonist is added.[8] In some experiments, adenylyl cyclase is stimulated with forskolin to measure the inhibitory effect of EBI2 on cAMP production.[8]
-
-
Lysis and Luminescence Measurement:
-
After a suitable incubation period (e.g., 6 hours), cells are lysed.
-
Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
-
Data Analysis:
-
Luciferase activity is normalized to a control (e.g., DMSO vehicle).
-
IC50 values are calculated from concentration-response curves.
-
In Vivo Considerations
While this compound is a potent tool for in vitro studies, reports suggest it has poor microsomal and plasma stability, which may limit its suitability for in vivo applications without further chemical modification.[11]
Conclusion
This compound is a well-characterized inverse agonist of the EBI2 receptor, demonstrating high potency and selectivity in a range of in vitro assays. Its ability to inhibit both G protein-dependent and -independent signaling pathways makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EBI2. This guide provides essential technical information to support further research into the therapeutic potential of targeting the EBI2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMDB-26135: Cryo-EM structure of this compound-bound EBI2/GPR183 - Yorodumi [pdbj.org]
- 7. 7TUY: Cryo-EM structure of this compound-bound EBI2/GPR183 [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
GSK682753A: An In-Depth Technical Guide on its Effect on ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK682753A is a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. EBI2 is a G protein-coupled receptor that plays a crucial role in the adaptive immune response by directing B cell migration. Notably, EBI2 exhibits constitutive activity, leading to downstream signaling in the absence of an agonist. One of the key signaling pathways activated by EBI2 is the mitogen-activated protein kinase (MAPK) cascade, culminating in the phosphorylation of extracellular signal-regulated kinase (ERK). This phosphorylation is a critical event in cell proliferation, differentiation, and survival. This compound, by inhibiting EBI2, effectively attenuates this downstream ERK activation. This technical guide provides a comprehensive overview of the effect of this compound on ERK phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways and workflows.
Core Mechanism of Action
This compound functions as an inverse agonist, meaning it not only blocks the binding of activating ligands but also reduces the basal, constitutive activity of the EBI2 receptor. EBI2 is known to activate ERK through both G protein-dependent and G protein-independent mechanisms. The constitutive activation of ERK by EBI2 has been shown to be pertussis toxin-insensitive, suggesting a G protein-independent mechanism. This compound has been demonstrated to inhibit both this constitutive ERK phosphorylation and the agonist-induced, G protein-dependent activation of ERK.[1][2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory effect of this compound on various signaling events downstream of EBI2 has been quantified in several studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound, providing a comparative view of its potency in different assays.
| Assay Type | Parameter Measured | Reported IC50 | Reference |
| ERK Phosphorylation | Inhibition of EBI2-mediated ERK phosphorylation | 76 nM | [2] |
| ERK Phosphorylation | Inhibition of 7α,25-OHC-induced ERK1/2 activation | 8 nM | [3] |
| GTPγS Binding | Inhibition of constitutive EBI2 activity | 53.6 nM | |
| CREB Reporter Assay | Inhibition of constitutive EBI2 activity | 2.6 - 53.6 nM | [1] |
Signaling Pathway
The signaling cascade from EBI2 to ERK is a key pathway modulated by this compound. The following diagram illustrates the two primary routes of ERK activation by EBI2 and the point of inhibition by this compound.
References
An In-depth Technical Guide to GSK682753A and its Application in CREB Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GSK682753A, a selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), and its utility in studying the cAMP response element-binding protein (CREB) signaling pathway. This document details the mechanism of action of this compound, presents its pharmacological data, and offers detailed protocols for key in vitro assays to assess its impact on CREB activation. This guide is intended to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate the EBI2-CREB signaling axis in various physiological and pathological contexts.
Introduction to this compound and the EBI2-CREB Signaling Axis
This compound is a potent and selective small molecule inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1] EBI2 is a G protein-coupled receptor (GPCR) that is constitutively active and plays a crucial role in the immune system, particularly in B-cell migration and T-cell-dependent antibody responses.[2][3] The endogenous ligands for EBI2 are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[3]
The signaling cascade initiated by EBI2 activation is primarily mediated through the Gαi subunit of heterotrimeric G proteins.[4] Activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key kinase responsible for the phosphorylation and subsequent activation of the transcription factor CREB.[6] Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, regulating their transcription.[6]
This compound, as an inverse agonist, binds to EBI2 and stabilizes the receptor in an inactive conformation, thereby inhibiting its constitutive activity and blocking agonist-induced signaling.[1] This leads to an increase in intracellular cAMP levels and subsequent activation of the PKA-CREB pathway.
Quantitative Pharmacological Data of this compound
The inhibitory potency of this compound has been characterized in various in vitro functional assays. The following table summarizes the reported IC50 values for this compound in inhibiting EBI2-mediated signaling events.
| Assay Type | Description | IC50 (nM) | Reference |
| CREB Reporter Assay | Measures the inhibition of EBI2's constitutive activity on a CRE-driven luciferase reporter gene in HEK293 cells. | 53.6 | [1] |
| GTPγS Binding Assay | Quantifies the inhibition of agonist-stimulated [35S]GTPγS binding to membranes from cells expressing EBI2, reflecting G protein activation. | 2.6 - 53.6 | [7] |
| ERK Phosphorylation Assay | Determines the inhibition of EBI2-mediated phosphorylation of Extracellular signal-Regulated Kinase (ERK) by Western blot. | 76 | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EBI2-CREB signaling pathway and a general experimental workflow for assessing the effect of this compound.
Caption: EBI2-CREB Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound activity.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it further in the appropriate assay buffer.
-
Stock Solution (10 mM): Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[9]
CREB Luciferase Reporter Assay
This assay measures the transcriptional activity of CREB in response to changes in cAMP levels. A reporter construct containing a luciferase gene downstream of multiple CREs is transfected into cells.
Materials:
-
HEK293 cells stably expressing EBI2 and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well white, clear-bottom tissue culture plates.
-
This compound stock solution.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HEK293-EBI2-CRE-Luc cells in a 96-well plate at a density of 30,000-40,000 cells per well in 100 µL of culture medium.[10]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically 100 µL per well).
-
Measurement: Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure cell lysis and signal development. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.
GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Materials:
-
Cell membranes prepared from cells overexpressing EBI2.
-
[35S]GTPγS (radiolabeled).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP).
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
This compound at various concentrations or vehicle control.
-
Cell membranes (5-20 µg of protein per well).
-
[35S]GTPγS (final concentration 0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4) to remove unbound [35S]GTPγS.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the dose-response curve for this compound to calculate its IC50.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the phosphorylation status of ERK1/2, a downstream target of EBI2 signaling.
Materials:
-
Cells expressing EBI2.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with different concentrations of this compound or vehicle for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[8]
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK. Plot the dose-response to determine the IC50 of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the EBI2 signaling pathway and its downstream effects on CREB activation. This technical guide provides the essential information and detailed protocols for researchers to effectively utilize this compound in their studies. The provided data and methodologies will facilitate a deeper understanding of the role of the EBI2-CREB axis in health and disease, and may aid in the development of novel therapeutics targeting this pathway.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for graded inhibition of CREB:DNA interactions by multi-site phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to GSK682753A: A Potent Inverse Agonist for the Study of the G Protein-Coupled Receptor EBI2 (GPR183)
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs), particularly those investigating the Epstein-Barr virus-induced receptor 2 (EBI2).
Introduction: GSK682753A is a potent and selective small molecule inhibitor of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1][2] EBI2 is a constitutively active GPCR that plays a crucial role in the immune system, particularly in orchestrating B cell migration and positioning within lymphoid follicles.[3][4] this compound functions as an inverse agonist, effectively suppressing the baseline, ligand-independent signaling activity of the receptor.[1][3] This property, combined with its high selectivity, makes this compound an invaluable chemical probe for elucidating the complex signaling pathways and physiological functions governed by EBI2. While initially characterized as an inverse agonist, subsequent research suggests it may also function as a competitive antagonist against endogenous oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[5] This guide provides a comprehensive overview of its mechanism, quantitative data, relevant signaling pathways, and detailed experimental protocols for its application in GPCR research.
Core Mechanism of Action
This compound selectively targets EBI2, inhibiting its constitutive activity with high efficacy.[3] Its primary mechanism is the suppression of both G protein-dependent and potentially G protein-independent signaling cascades initiated by the active state of the receptor.[1][2] The compound has demonstrated similar potency for both human and murine forms of EBI2.[6]
The binding of this compound is critically dependent on a specific amino acid within the receptor's transmembrane domain. Site-directed mutagenesis studies have identified Phenylalanine at position 111 (Phe111) as a key determinant for its inverse agonism.[3] Substituting this residue with alanine results in a greater than 500-fold decrease in the compound's potency, indicating a direct and specific interaction within the ligand-binding pocket.[3]
Quantitative Data and Selectivity Profile
The potency of this compound has been quantified across multiple functional assays that measure distinct downstream events in the EBI2 signaling cascade. The compound consistently demonstrates inhibitory activity in the nanomolar range.
Table 1: Potency (IC₅₀) of this compound in Functional Assays
| Assay Type | Measured Effect | IC₅₀ Value (nM) | Cell System | Source |
|---|---|---|---|---|
| CREB Reporter Assay | Inhibition of constitutive CREB activity | 53.6 | HEK293 | [1][6] |
| [³⁵S]GTPγS Binding Assay | Inhibition of G protein activation | 2.6 | HEK293 Membranes | [3][6] |
| ERK Phosphorylation Assay | Inhibition of constitutive ERK1/2 phosphorylation | 76 | HEK293 |[7] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[8][9]
Table 2: Selectivity Profile of this compound
| Receptor Target | Activity Observed | Concentration Tested | Source |
|---|---|---|---|
| GPR39 | No inhibition | Up to 10 µM | [6] |
| Ghrelin Receptor | No inhibition | Up to 10 µM | [6] |
| GPR17 | No inhibition | Up to 10 µM | [6] |
| MC1R | No inhibition | Up to 10 µM | [6] |
| ORF74 | No inhibition | Up to 10 µM |[6] |
The lack of activity against other constitutively active GPCRs, including GPR17 which is the closest human homolog to EBI2, underscores the high selectivity of this compound.[6]
Signaling Pathways Modulated by this compound
EBI2 primarily signals through the Gαi family of G proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. It also activates the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This compound effectively blocks these constitutive signaling outputs.
Caption: EBI2 constitutive signaling and inhibition by this compound.
Detailed Experimental Protocols
The following protocols are foundational for characterizing the interaction of this compound with EBI2.
CREB (cAMP Response Element-Binding Protein) Reporter Assay
This assay measures the transcriptional activity downstream of cAMP signaling. Inverse agonism at the Gαi-coupled EBI2 receptor leads to a decrease in constitutive CREB-mediated reporter gene expression.
Caption: Workflow for the CREB-luciferase reporter assay.
Methodology:
-
Cell Culture: HEK293 cells are cultured in appropriate media and seeded into 96-well plates.
-
Transfection: Cells are transiently co-transfected with expression plasmids for FLAG-tagged EBI2, a chimeric Gα subunit (like Gqi4myr to couple Gαi to the PLC pathway, which also activates CREB), and a CRE-luciferase reporter construct.[6]
-
Compound Treatment: Following transfection (typically after 24 hours), the media is replaced with media containing serial dilutions of this compound or vehicle control (DMSO).[1]
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for changes in reporter gene expression.[1]
-
Lysis and Detection: The cells are lysed, and a luciferase substrate solution (e.g., LucLite) is added.[1]
-
Data Acquisition: Luminescence is measured using a microplate reader.
-
Data Analysis: Background luminescence (from cells transfected with an empty vector) is subtracted. The data is then normalized to the signal from vehicle-treated cells (representing 100% constitutive activity). An IC₅₀ curve is generated using non-linear regression.[6]
[³⁵S]GTPγS Binding Assay
This biochemical assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells overexpressing EBI2. This involves cell homogenization and centrifugation to isolate the membrane fraction.[6]
-
Assay Reaction: Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), [³⁵S]GTPγS, and varying concentrations of this compound.[6]
-
Incubation: The reaction is typically carried out at 30°C for 60 minutes to allow for nucleotide exchange.[6]
-
Filtration: The reaction is terminated by rapid filtration through GF/B or GF/C glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free nucleotide in the solution.
-
Washing: Filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of non-radiolabeled GTPγS and subtracted from all values. Specific binding is plotted against the concentration of this compound to determine the IC₅₀.[6]
ERK Phosphorylation Assay (Western Blot)
This assay assesses the phosphorylation status of ERK1/2, a key downstream kinase in the MAPK pathway activated by EBI2.
Caption: Workflow for Western blot-based ERK phosphorylation assay.
Methodology:
-
Cell Treatment: EBI2-expressing cells are treated with different concentrations of this compound for a specific duration.[7]
-
Lysis: Cells are washed with cold PBS and lysed on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading on the gel.
-
Electrophoresis (SDS-PAGE): Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis.
-
Blotting: The separated proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated sequentially with a primary antibody specific for phosphorylated ERK (pERK) and a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is then stripped and re-probed with an antibody for total ERK as a loading control.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified, and the pERK signal is normalized to the total ERK signal. The normalized values are used to generate an IC₅₀ curve.[7]
Limitations and Considerations
While this compound is a highly effective in vitro tool, it has been reported to have poor microsomal and plasma stability.[4] This characteristic makes it unsuitable for in vivo studies in animal models but does not detract from its utility in cell-based assays and biochemical experiments for target validation and pathway analysis. Researchers should always consider the potential for off-target effects, although this compound has demonstrated high selectivity in tested panels.[10][11]
Conclusion
This compound is a selective and potent inverse agonist of the GPCR EBI2. It serves as a critical research tool for dissecting the constitutive signaling of this immunologically important receptor. Through its reliable inhibition of G-protein activation, cAMP/CREB signaling, and ERK phosphorylation, this compound allows for a detailed investigation of the molecular mechanisms downstream of EBI2. The experimental protocols outlined in this guide provide a robust framework for utilizing this compound to advance our understanding of GPCR biology and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taiclone.com [taiclone.com]
- 3. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gsk3b.com [gsk3b.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
GSK682753A: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK682753A, a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. EBI2 is a key regulator of B cell migration and function, making it a compelling target for therapeutic intervention in autoimmune diseases. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a potent inverse agonist of the EBI2 receptor.[1] EBI2 exhibits constitutive activity, meaning it signals without the need for an activating ligand. This basal signaling is crucial for the proper positioning of B cells within lymphoid follicles.[1] By binding to EBI2, this compound inhibits this constitutive activity, thereby modulating downstream signaling pathways that are critical for B cell function.[1] The primary mechanism involves the inhibition of G protein-dependent and -independent signaling cascades, including Gαi activation, β-arrestin recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2] Dysregulation of the EBI2 signaling pathway is implicated in various autoimmune conditions, making its modulation by compounds like this compound a promising area of research.[3]
Quantitative Data Summary
The following tables summarize the in vitro and ex vivo potency of this compound across various functional assays as reported in key studies.
Table 1: In Vitro Efficacy of this compound [1]
| Assay Type | Cell Line | Parameter | Value |
| CREB Reporter Assay | HEK293 | IC50 | 53.6 nM |
| GTPγS Binding Assay | HEK293 | IC50 | 2.6 nM |
| ERK Phosphorylation Assay | HEK293 | IC50 | 76 nM |
| β-Arrestin Recruitment Assay | CHO | IC50 | 40 nM[2] |
Table 2: Ex Vivo Efficacy of a Structural Analog (GSK682756A) in B Cell Proliferation [4]
| Cell Type | Parameter | Value |
| Wild-Type Murine B Cells | IC50 | 0.28 µM |
| EBI2-Deficient Murine B Cells | IC50 | 8.4 µM |
Table 3: Ex Vivo Efficacy of this compound in Human B Cell Proliferation [5]
| Cell Type | Parameter | Value |
| Human B Cells | IC50 | 3.0 µM |
Signaling Pathways and Experimental Workflows
EBI2 Signaling and Inhibition by this compound
The following diagram illustrates the constitutive signaling of the EBI2 receptor and the points of inhibition by this compound.
Caption: EBI2 constitutive signaling and points of inhibition by this compound.
Experimental Workflow for In Vitro Characterization
This diagram outlines the typical workflow for characterizing the in vitro activity of this compound.
Caption: Workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
CREB Reporter Assay
This assay measures the inhibition of EBI2-mediated activation of the cAMP response element-binding protein (CREB), a downstream effector of Gαi signaling.[1]
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Reagents:
-
HEK293 cells
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
pFA2-CREB expression vector
-
pFR-Luc reporter vector
-
EBI2 expression vector
-
Gqi4myr chimeric G protein expression vector (to couple Gαi to the Gαq pathway for a robust reporter signal)
-
This compound
-
Luciferase assay reagent
-
-
Protocol:
-
HEK293 cells are seeded in 96-well plates.
-
Cells are transiently co-transfected with the EBI2, pFA2-CREB, pFR-Luc, and Gqi4myr expression vectors.
-
24 hours post-transfection, cells are treated with varying concentrations of this compound or vehicle (DMSO).
-
After a 6-hour incubation period, the medium is removed, and cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
Data are normalized to the vehicle control, and IC50 values are calculated using a nonlinear regression model.
-
GTPγS Binding Assay
This assay directly measures the activation of G proteins by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[1]
-
Cell Line: HEK293 cells.
-
Reagents:
-
HEK293 cells transiently expressing EBI2
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl₂, EDTA)
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Scintillation cocktail
-
-
Protocol:
-
Membranes are prepared from HEK293 cells overexpressing EBI2.
-
Membranes (typically 5-10 µg of protein) are incubated in a buffer containing GDP and varying concentrations of this compound.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
IC50 values are determined by analyzing the concentration-response curves.
-
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream kinase in the EBI2 signaling pathway, typically using an immunoassay format.[1]
-
Cell Line: HEK293 cells.
-
Reagents:
-
HEK293 cells expressing EBI2
-
Serum-free medium
-
This compound
-
Cell lysis buffer
-
Primary antibodies against phosphorylated ERK1/2 (pERK) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
HEK293 cells expressing EBI2 are serum-starved overnight.
-
Cells are pre-treated with various concentrations of this compound for 30 minutes.
-
Cells are then lysed, and protein concentrations are determined.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for pERK.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane is then stripped and re-probed with an antibody for total ERK to normalize for protein loading.
-
The intensity of the pERK bands is quantified, and IC50 values are calculated.
-
B Cell Proliferation Assay
This ex vivo assay assesses the effect of this compound on the proliferation of primary B cells stimulated through their B cell receptor (BCR).[4][5]
-
Cells: Primary B cells isolated from mouse spleen or human peripheral blood.
-
Reagents:
-
Purified B cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, streptomycin, and 2-mercaptoethanol
-
Anti-IgM or anti-IgG antibodies (for BCR stimulation)
-
This compound (or a structural analog like GSK682756A)
-
[³H]Thymidine or a non-radioactive proliferation assay reagent (e.g., CFSE, EdU)
-
-
Protocol:
-
B cells are purified from mouse spleens or human PBMCs using negative selection kits.
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound.
-
B cell proliferation is stimulated by adding anti-IgM (for murine B cells) or anti-IgG (for human B cells) to the culture.
-
Cells are incubated for 48-72 hours.
-
For the final 18 hours of culture, [³H]thymidine is added to each well.
-
Cells are harvested onto filter mats, and the incorporation of [³H]thymidine is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
β-Arrestin Recruitment and B-Cell Chemotaxis Assays
While this compound has been reported to inhibit β-arrestin recruitment and B-cell chemotaxis, detailed protocols from these specific studies are not publicly available.[2] However, the general principles of these assays are as follows:
-
β-Arrestin Recruitment Assay: These assays typically utilize engineered cell lines that co-express the GPCR of interest fused to one part of a reporter enzyme and β-arrestin fused to the complementary part. Ligand-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, generating a measurable signal (e.g., luminescence or fluorescence).[6]
-
B-Cell Chemotaxis Assay: These assays are often performed using a Transwell system, where B cells are placed in the upper chamber and a chemoattractant is in the lower chamber, separated by a porous membrane. The number of cells that migrate to the lower chamber in response to the chemoattractant is quantified, and the inhibitory effect of compounds like this compound can be assessed by adding them to the B cells.[3]
In Vivo Studies and Preclinical Models
Despite its high in vitro potency, this compound has been reported to have poor microsomal and plasma stability, making it unsuitable for in vivo proof-of-concept studies in animal models of autoimmune disease.[1] This limitation has restricted its use to in vitro and ex vivo investigations.
For the broader field of EBI2-targeted therapies in autoimmune diseases, several preclinical animal models are relevant for future drug development:
-
Collagen-Induced Arthritis (CIA) in Mice: A widely used model for rheumatoid arthritis, where immunization with type II collagen leads to an inflammatory arthritis resembling the human disease.
-
Pristane-Induced Lupus in Mice: Intraperitoneal injection of pristane in certain mouse strains induces a systemic lupus erythematosus (SLE)-like disease characterized by autoantibody production and kidney damage.
-
MRL/lpr and NZB/W F1 Mice: These are spontaneous mouse models of lupus that develop a systemic autoimmune disease with features similar to human SLE, including autoantibody production and glomerulonephritis.
While this compound itself has not been extensively tested in these models due to its pharmacokinetic properties, the EBI2 pathway remains a critical area of investigation, and the development of more stable EBI2 inverse agonists or antagonists holds significant promise for the treatment of autoimmune disorders.
Conclusion
This compound is a valuable research tool for elucidating the role of the EBI2 receptor in B cell biology and its implications for autoimmune diseases. Its potent and selective inverse agonist activity allows for the precise modulation of EBI2 signaling in vitro and ex vivo. While its poor in vivo stability limits its direct therapeutic potential, the data generated using this compound have been instrumental in validating EBI2 as a drug target. Future research focused on developing metabolically stable EBI2 modulators, guided by the understanding gained from compounds like this compound, will be crucial in translating the therapeutic promise of targeting this pathway into clinical applications for autoimmune disorders.
References
- 1. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. B Lymphocyte Chemotaxis Regulated in Association with Microanatomic Localization, Differentiation State, and B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. B Cell Chemotaxis, Migration, and Adhesion Research Areas: R&D Systems [rndsystems.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK682753A in a HEK293 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a HEK293 cell-based assay to characterize the activity of GSK682753A, a potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2/GPR183).
Introduction
This compound is a selective and highly potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), a G protein-coupled receptor predominantly expressed in immune cells.[1][2] EBI2 plays a crucial role in regulating B cell migration and is implicated in the humoral immune response.[3][4] The compound inhibits both G protein-dependent and independent signaling pathways downstream of EBI2, including ERK phosphorylation and cAMP-response element-binding protein (CREB) activation.[1][2] This document outlines a robust HEK293 cell-based reporter assay to quantify the inverse agonist activity of this compound. Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line for such assays due to their high transfection efficiency and suitability for producing recombinant proteins.[5][6]
Quantitative Data Summary
The following table summarizes the reported potency of this compound from various functional assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 53.6 nM | EBI2 Inverse Agonist Activity | [1] |
| Potency Range | 2.6 - 53.6 nM | CREB-reporter and GTPγS binding assays | [1][2] |
| IC₅₀ | ~76 nM | EBI2-mediated ERK Phosphorylation Inhibition | [7] |
| Inhibitory Efficacy | 75% | CREB-reporter and GTPγS binding assays | [1][2] |
Experimental Protocols
This section details the necessary protocols for cell culture, transfection, and conducting the reporter assay.
HEK293 Cell Culture and Maintenance
Proper cell culture technique is critical for reproducible results.
-
Cell Line: HEK293 (or HEK293T for enhanced plasmid replication)[8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9][10]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Passaging: When cells reach 80-90% confluency, typically every 2-3 days, passage them at a subculture ratio of 1:3 to 1:6.[5]
Protocol for Passaging HEK293 Cells:
-
Aspirate the old medium from the culture flask.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cells and incubate at 37°C for 2-3 minutes, or until cells detach.[11]
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at approximately 1000 rpm for 4 minutes.[12]
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and seed into new culture flasks at the desired density.
EBI2 Reporter Assay Protocol
This protocol utilizes a CREB-luciferase reporter system to measure the inverse agonist activity of this compound on EBI2.
Materials:
-
HEK293 cells
-
EBI2 expression plasmid
-
CREB-luciferase reporter plasmid
-
Control plasmid (e.g., β-galactosidase) for transfection efficiency normalization
-
Lipofectamine 3000 or other suitable transfection reagent[11]
-
Opti-MEM I Reduced Serum Medium
-
This compound compound
-
Luciferase assay substrate
-
96-well white, clear-bottom tissue culture plates
Transfection Protocol (per well of a 96-well plate):
-
One day prior to transfection, seed HEK293 cells at a density that will result in 70-90% confluency on the day of transfection.[8]
-
On the day of transfection, prepare the DNA-lipid complexes. In separate tubes, dilute the plasmids and the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.[6]
-
Add the transfection complexes to the cells in each well.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
Compound Treatment and Reporter Assay Protocol:
-
24 hours post-transfection, prepare serial dilutions of this compound in assay medium (e.g., DMEM with 0.1% DMSO).
-
Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for an additional 18-24 hours.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Measure the signal from the control plasmid (e.g., β-galactosidase activity) to normalize for transfection efficiency.
Visualizations
Signaling Pathway of EBI2 Inhibition by this compound
Caption: EBI2 signaling and inhibition by this compound.
Experimental Workflow for this compound HEK293 Assay
Caption: Workflow for the this compound HEK293 reporter assay.
Logical Relationship of Assay Components
Caption: Logical connections of the assay components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]
- 6. hek293.com [hek293.com]
- 7. researchgate.net [researchgate.net]
- 8. affigen.com [affigen.com]
- 9. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tripod.nih.gov [tripod.nih.gov]
Application Notes and Protocols: GSK682753A B Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a B cell migration assay to evaluate the inhibitory activity of GSK682753A, a known antagonist of the Epstein-Barr virus-induced gene 2 (EBI2 or GPR183). EBI2 is a G-protein coupled receptor that plays a crucial role in B cell trafficking in response to its oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] The assay described herein is a valuable tool for studying the effects of EBI2 inhibition on B cell chemotaxis and for the characterization of potential modulators of this signaling pathway.
Introduction
B lymphocyte migration is a fundamental process in the adaptive immune response, essential for their development, activation, and differentiation.[3][4] The proper localization of B cells within lymphoid organs is critical for encountering antigens and receiving T cell help.[4][5] The chemoattractant receptor EBI2 and its oxysterol ligands are key regulators of B cell positioning.[1][2][5] Dysregulation of this migratory axis has been implicated in various autoimmune diseases and B cell malignancies.[1]
This compound is a small molecule that acts as an inverse agonist of EBI2, effectively blocking oxysterol-induced G-protein activation, β-arrestin recruitment, and subsequent B cell migration.[1][6] This makes it a critical tool for studying the physiological roles of EBI2 and for validating EBI2 as a therapeutic target. The following protocol details a transwell migration assay to quantify the inhibitory effect of this compound on B cell chemotaxis.
Signaling Pathway
The binding of the oxysterol ligand 7α,25-OHC to the EBI2 receptor on B cells initiates a signaling cascade through G-proteins, leading to downstream effector functions, including cell migration. This compound acts as an antagonist, blocking this interaction and inhibiting the subsequent signaling events that promote chemotaxis.
Figure 1: EBI2 Signaling Pathway in B Cell Migration.
Experimental Protocol: B Cell Transwell Migration Assay
This protocol is based on standard chemotaxis assays and has been adapted for assessing the inhibitory effect of this compound on B cell migration.[3][7][8]
Materials
-
B lymphocytes (e.g., purified primary human or mouse B cells, or a suitable B cell line expressing EBI2)
-
This compound
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
24-well transwell plates (e.g., 6.5 mm diameter inserts with 5 µm pore size)
-
Flow cytometer or plate reader for cell quantification
Method
-
Cell Preparation:
-
Isolate B cells using standard methods (e.g., negative selection). Purity should be assessed and should be ≥96%.[7]
-
Resuspend the B cells in RPMI 1640 supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and antibiotics.[7]
-
Prior to the assay, wash the cells and resuspend them in migration medium (RPMI 1640 with 0.5% BSA and 10 mM HEPES).[8]
-
Adjust the cell density to 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in migration medium.
-
Prepare a stock solution of the chemoattractant 7α,25-OHC in ethanol and dilute to the optimal concentration (e.g., 100 nM) in migration medium.[1]
-
In the lower chamber of the 24-well plate, add 600 µL of migration medium containing 7α,25-OHC. For negative controls, add migration medium without the chemoattractant.
-
In a separate tube, pre-incubate the B cell suspension (2 x 10^5 cells in 100 µL) with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[7] The optimal incubation time may need to be determined empirically for the specific B cell type used.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer with counting beads or by using a cell viability assay like MTT.
-
Experimental Workflow
Figure 2: Experimental Workflow for the B Cell Migration Assay.
Data Presentation
The inhibitory effect of this compound on B cell migration is typically presented as a dose-response curve, from which the IC50 value can be calculated. The IC50 is the concentration of the inhibitor that reduces the migratory response by 50%.
| Assay Type | Cell Type | Chemoattractant (EC50) | This compound Potency (IC50) | Reference |
| B Cell Migration | EBI2-Overexpressing B Cells | 7α,25-OHC (0.1 nM) | 7 pM | [1] |
| GTPγS Binding | CHO cells | 7α,25-OHC (1 nM) | ~40 nM | [1] |
| β-arrestin Recruitment | CHO cells | 7α,25-OHC (0.2 µM) | 40 nM | [1] |
| ERK Phosphorylation | Not Specified | Constitutively Active | 76 nM | [9][10] |
Note: The potency of this compound can vary depending on the specific assay and cell type used. The higher potency observed in the migration assay may be due to the higher sensitivity of this assay format.[1]
Conclusion
The protocol described provides a robust method for assessing the inhibitory activity of this compound on B cell migration. This assay is a valuable tool for researchers in immunology and drug discovery to investigate the role of the EBI2 signaling pathway in B cell function and to screen for novel modulators of this receptor. Careful optimization of cell numbers, chemoattractant concentration, and incubation time will ensure reliable and reproducible results.
References
- 1. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assays of B-Lymphocyte Migration | Springer Nature Experiments [experiments.springernature.com]
- 4. B Lymphocyte Chemotaxis Regulated in Association with Microanatomic Localization, Differentiation State, and B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotaxis assay [bio-protocol.org]
- 8. Technical Advance: New in vitro method for assaying the migration of primary B cells using an endothelial monolayer as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing GSK682753A in a GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK682753A is a potent and selective inverse agonist for the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1] EBI2 is a G protein-coupled receptor (GPCR) that exhibits constitutive activity, playing a crucial role in the immune system, particularly in B-cell migration. As an inverse agonist, this compound can reduce the basal signaling activity of EBI2. The GTPγS binding assay is a functional biochemical assay used to measure the activation of G proteins by GPCRs. It is a valuable tool for characterizing the pharmacological properties of compounds like this compound, allowing for the determination of their potency and efficacy. This document provides detailed application notes and protocols for the use of this compound in a [³⁵S]GTPγS binding assay to assess its inhibitory effects on EBI2.
Principle of the GTPγS Binding Assay
The GTPγS binding assay measures the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of a heterotrimeric G protein, which is the first step in the G protein signaling cascade upon GPCR activation. In this assay, a non-hydrolyzable GTP analog, guanosine 5'-O-(3-thiotriphosphate) labeled with sulfur-35 ([³⁵S]GTPγS), is used. When a GPCR is active, it facilitates the release of GDP from the Gα subunit, allowing [³⁵S]GTPγS to bind. Since [³⁵S]GTPγS is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, it remains bound, and the accumulated radioactivity is proportional to the level of G protein activation.
For an inverse agonist like this compound acting on a constitutively active receptor such as EBI2, the compound will decrease the basal level of [³⁵S]GTPγS binding by stabilizing an inactive conformation of the receptor. This reduction in signal is measured to quantify the inhibitory potency and efficacy of the compound.
Pharmacological Profile of this compound
The following table summarizes the key pharmacological parameters of this compound in a [³⁵S]GTPγS binding assay targeting the EBI2 receptor.
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| This compound | EBI2 (GPR183) | [³⁵S]GTPγS Binding | IC₅₀ | 53.6 nM | [1] |
| This compound | EBI2 (GPR183) | [³⁵S]GTPγS Binding | Efficacy (Emax) | 75% inhibition of constitutive activity | [1] |
Signaling Pathway of EBI2 and Inhibition by this compound
The following diagram illustrates the signaling pathway of the constitutively active EBI2 receptor and the mechanism of inhibition by this compound.
References
Application Notes and Protocols for GSK682753A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK682753A is a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1][2] EBI2 is a G protein-coupled receptor that plays a crucial role in the immune system, particularly in orchestrating B cell migration.[2][3][4] this compound effectively inhibits both G protein-dependent and independent signaling pathways downstream of EBI2, making it a valuable tool for studying the receptor's function and for potential therapeutic development.[1][2][5] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.
Mechanism of Action
This compound functions as an inverse agonist, binding to EBI2 and reducing its constitutive activity.[1][5] This inhibition affects multiple downstream signaling cascades, including:
-
Gαi-dependent signaling: this compound inhibits the constitutive activity of the Gαi subunit, leading to a decrease in the inhibition of adenylyl cyclase and a subsequent modulation of cyclic AMP (cAMP) levels.[5]
-
ERK Phosphorylation: The compound has been shown to inhibit the constitutive phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[2][5] This inhibition occurs in a pertussis toxin-insensitive manner, suggesting a G protein-independent mechanism.[2][5]
-
CREB Activation: By modulating upstream signaling, this compound leads to the inhibition of cAMP-response element-binding protein (CREB) activation.[1][5]
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays. These values are crucial for designing experiments with appropriate concentration ranges.
| Assay Type | Cell Line | IC50 Value (nM) | Reference |
| CREB Reporter Assay | HEK293 | 53.6 | [1][5] |
| Forskolin-Stimulated CREB Assay | HEK293 | 10.9 | [5] |
| [³⁵S]GTPγS Binding Assay | HEK293 Membranes | 2.6 | [5] |
| ERK Phosphorylation Inhibition | HEK293 | 76 | [5] |
| B-arrestin Recruitment Inhibition | CHO | 40 | [4] |
| B Cell Proliferation Inhibition (WT) | Murine B Cells | 280 | [6] |
| B Cell Proliferation Inhibition (EBI2-deficient) | Murine B Cells | 8400 | [6] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in DMSO to create a stock solution. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Protect from light.[1] For working solutions, further dilutions can be made in cell culture medium, but it is recommended to prepare these fresh for each experiment. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Protocol 1: Inhibition of CREB Activation in HEK293 Cells
This protocol is designed to measure the inhibitory effect of this compound on the constitutive activation of CREB in EBI2-expressing HEK293 cells using a luciferase reporter assay.
Materials:
-
HEK293 cells
-
EBI2 expression vector
-
CREB luciferase reporter vector
-
Transfection reagent
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay substrate
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an EBI2 expression vector and a CREB-responsive luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for receptor expression.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%.[1] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Second Incubation: Incubate the cells for an additional 24 hours.[1]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration) and plot the results as a percentage of the vehicle control against the log concentration of this compound to determine the IC50 value.
Protocol 2: ERK Phosphorylation Assay in HEK293 Cells
This protocol assesses the effect of this compound on the constitutive phosphorylation of ERK1/2 in EBI2-expressing cells via Western blotting.
Materials:
-
HEK293 cells stably or transiently expressing EBI2
-
This compound
-
DMSO
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow Diagram:
Procedure:
-
Cell Culture: Plate EBI2-expressing HEK293 cells and allow them to adhere and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.[5]
-
Treatment: Treat the cells with varying concentrations of this compound for 10 minutes.[5] Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-ERK1/2. Subsequently, probe with an HRP-conjugated secondary antibody. For a loading control, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Detection and Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Concluding Remarks
This compound is a powerful research tool for investigating the roles of EBI2 in cellular processes. The protocols provided here offer a starting point for utilizing this compound in cell culture experiments. It is important to note that optimal concentrations and incubation times may vary depending on the cell type and specific experimental conditions. Therefore, it is recommended to perform dose-response and time-course experiments to determine the ideal parameters for your system. Importantly, this compound does not appear to affect the cell surface expression or the constitutive internalization of EBI2, indicating that its inhibitory effects are not due to altered receptor trafficking.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
GSK682753A stock solution preparation and storage
Topic: GSK682753A Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1] EBI2 is a G protein-coupled receptor that plays a crucial role in regulating the migration of immune cells, particularly B cells, within lymphoid tissues.[2][3] By inhibiting the constitutive activity of EBI2, this compound serves as a valuable tool for studying the physiological and pathological roles of this receptor.[4][5] This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.
Mechanism of Action
This compound functions as an inverse agonist, meaning it not only blocks the binding of activating ligands but also reduces the basal, constitutive activity of the EBI2 receptor.[1][4] This inhibitory action has been demonstrated to affect multiple downstream signaling pathways. Specifically, this compound has been shown to inhibit G protein-dependent signals, ERK phosphorylation, GTPγS binding, and the activation of the cAMP-response element-binding protein (CREB).[1][5] The potency of this compound is notable, with an IC50 value of 53.6 nM for the inhibition of EBI2.[1]
Data Presentation
| Solvent System | Achievable Concentration | Solution Type | Notes |
| 100% DMSO | ≥ 100 mg/mL (208.43 mM) | Clear Solution | Use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.21 mM) | Suspended Solution | Requires sonication to aid dissolution. Suitable for oral and intraperitoneal injections.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (4.34 mM) | Suspended Solution | Requires sonication to aid dissolution. Suitable for oral and intraperitoneal injections.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.34 mM) | Clear Solution | Use with caution for dosing periods exceeding half a month.[1] |
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | Protect from light[1] |
| -20°C | 1 month | Protect from light[1] |
Experimental Protocols
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers or cell culture media for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 208.4 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If precipitation occurs, gentle warming and/or sonication can be used to facilitate dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
This protocol describes the preparation of a suspended solution suitable for oral or intraperitoneal administration in animal models.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (for 1 mL of 2.08 mg/mL working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.[1]
-
This protocol yields a suspended solution of 2.08 mg/mL.[1]
Mandatory Visualizations
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Caption: EBI2 Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK682753A in CREB Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing GSK682753A, a potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2/GPR183), in a CREB (cAMP Response Element-Binding protein) reporter gene assay. This document outlines the underlying signaling pathway, experimental protocols, and expected quantitative outcomes, enabling researchers to effectively characterize the inhibitory activity of this compound and other potential modulators of EBI2.
Introduction
This compound is a selective and potent small molecule inverse agonist of EBI2, a G protein-coupled receptor (GPCR) that exhibits constitutive activity.[1][2] EBI2 plays a crucial role in the migration of B cells and other immune cells, making it a target of interest for inflammatory and autoimmune diseases.[3][4] The constitutive activity of EBI2 can be effectively measured using a CREB-based reporter gene assay, particularly in a heterologous expression system.[1] this compound inhibits this constitutive signaling, leading to a dose-dependent decrease in CREB-mediated reporter gene expression.[1]
Mechanism of Action in the CREB Reporter Assay
In its basal state, EBI2 constitutively activates Gαi signaling pathways.[5] However, for the purpose of a robust reporter gene assay, EBI2 can be co-expressed with a chimeric G protein, such as Gqi4myr. This chimeric protein couples to Gαi-activated receptors and transduces the signal through the Gαq pathway, leading to the activation of phospholipase C (PLC), subsequent calcium mobilization, and activation of protein kinase C (PKC). This cascade ultimately results in the phosphorylation and activation of CREB, which then drives the expression of a reporter gene (e.g., luciferase) under the control of a CRE promoter. This compound, as an inverse agonist, binds to EBI2 and stabilizes an inactive conformation, thereby inhibiting this constitutive signaling and reducing reporter gene expression.
Signaling Pathway Diagram
Caption: EBI2 signaling to CREB via Gqi4myr.
Quantitative Data Summary
The inhibitory effect of this compound on the constitutive activity of wild-type and mutant EBI2 receptors, as measured by a CREB reporter gene assay, is summarized below.
| Receptor | Mutation | IC50 (nM) | Fold Change in IC50 vs. WT | Reference |
| EBI2 | Wild-Type | 53.6 | - | [1] |
| EBI2 | F111A | >30,000 | >500 | [6] |
| EBI2 | F111Y | 48.1 | ~0.9 | [6] |
| EBI2 | T107F | 534 | ~10 | [6] |
| EBI2 | T115F | 10,100 | ~190 | [6] |
| EBI2 | G204A | >30,000 | >500 | [6] |
| EBI2 | M297F | >30,000 | >500 | [6] |
Experimental Protocols
Materials
-
Cell Line: HEK293 cells
-
Plasmids:
-
Expression vector for human EBI2 (e.g., pcDNA3.1)
-
Expression vector for chimeric Gqi4myr
-
CRE-luciferase reporter vector
-
Control vector for normalization (e.g., Renilla luciferase)
-
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar)
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Assay Plate: 96-well white, clear-bottom plates
-
This compound: Prepare a stock solution in DMSO
-
Luciferase Assay Reagent: (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Experimental Workflow Diagram
Caption: Workflow for the CREB reporter gene assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 96-well white, clear-bottom plates at a density of 20,000-30,000 cells per well in 100 µL of culture medium.
-
Incubate overnight.
Day 2: Transfection
-
For each well, prepare a transfection mix according to the manufacturer's instructions for your chosen transfection reagent. A suggested DNA ratio is:
-
15 ng EBI2 expression vector
-
30 ng Gqi4myr expression vector
-
50 ng CRE-luciferase reporter vector
-
5 ng Renilla luciferase control vector
-
-
Add the transfection mix to each well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for an additional 24 hours.
Day 4: Luciferase Assay
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves:
-
Adding the first luciferase reagent to measure firefly luciferase activity (CRE-driven).
-
Adding the second reagent to quench the firefly signal and measure Renilla luciferase activity (internal control).
-
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Express the normalized luciferase activity as a percentage of the activity in the vehicle-treated control wells (representing 100% constitutive activity).
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The CREB reporter gene assay is a robust and sensitive method for characterizing the inverse agonist activity of this compound on the EBI2 receptor. By following the detailed protocols and utilizing the provided data as a benchmark, researchers can effectively screen and characterize novel modulators of EBI2 signaling for potential therapeutic applications. The mutational analysis data further highlights the utility of this assay in probing the molecular interactions between the receptor and its ligands.
References
- 1. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule antagonism of oxysterol-induced Epstein-Barr virus induced gene 2 (EBI2) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The EBI2 signalling pathway plays a role in cellular crosstalk between astrocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Application of GSK682753A in Immunology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK682753A is a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). EBI2 is a key regulator of immune cell migration, particularly B-cell positioning in lymphoid tissues, and its signaling is crucial for mounting an effective humoral immune response. The natural ligands for EBI2 are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC). By inhibiting the constitutive activity of EBI2, this compound serves as a valuable tool for dissecting the role of the EBI2 signaling pathway in various immunological processes and represents a potential therapeutic lead for autoimmune diseases and other immune-related disorders.
This document provides detailed application notes and protocols for the use of this compound in immunological research, including its mechanism of action, quantitative data from various in vitro assays, and step-by-step experimental procedures.
Mechanism of Action
This compound functions as an inverse agonist of EBI2, meaning it inhibits the receptor's basal, ligand-independent activity. EBI2 is known to signal through both G protein-dependent and -independent pathways to mediate immune cell migration and other functions. This compound has been shown to inhibit these downstream signaling events, including the inhibition of Gαi-protein activation, β-arrestin recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2] This inhibitory action ultimately blocks the chemotactic response of immune cells to EBI2 ligands.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds in various in vitro immunological assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| CREB Reporter Assay | HEK293 | IC50 | 53.6 nM | [1] |
| GTPγS Binding Assay | - | IC50 | 2.6 - 53.6 nM | |
| ERK Phosphorylation Assay | HEK293 | IC50 | 76 nM | |
| β-arrestin Recruitment | CHO | IC50 | 40 nM |
Table 2: Potency of a Structurally Similar EBI2 Inverse Agonist, GSK682756A
| Assay Type | Cell Type | Parameter | Value | Reference |
| B-cell Proliferation Assay | Wild-type murine B-cells | IC50 | 0.28 µM | |
| B-cell Proliferation Assay | EBI2-deficient murine B-cells | IC50 | 8.4 µM |
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the EBI2 signaling pathway and a general experimental workflow for assessing the effect of this compound on immune cell function.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the immunological effects of this compound.
B-Cell Migration (Chemotaxis) Assay
This protocol is designed to assess the inhibitory effect of this compound on B-cell migration towards an EBI2 agonist.
Materials:
-
Purified primary B-cells or a B-cell line (e.g., Ramos)
-
RPMI 1640 medium supplemented with 0.5% BSA
-
This compound (stock solution in DMSO)
-
7α,25-dihydroxycholesterol (7α,25-OHC) (EBI2 agonist)
-
Transwell inserts with 5 µm pore size for 24-well plates
-
Fluorescence plate reader or flow cytometer
-
Calcein-AM or other suitable cell viability dye
Procedure:
-
Cell Preparation:
-
Culture B-cells to the desired density.
-
Harvest and wash the cells twice with serum-free RPMI 1640.
-
Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA. The final DMSO concentration should be kept below 0.1%.
-
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing 7α,25-OHC (e.g., 100 nM) to the lower chamber of the 24-well plate. For a negative control, use medium without the agonist.
-
Pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C.
-
Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a fluorescence plate reader after staining with Calcein-AM or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
β-Arrestin Recruitment Assay
This protocol utilizes a commercially available assay system (e.g., PathHunter® β-Arrestin Assay from DiscoverX) to measure the inhibition of agonist-induced β-arrestin recruitment to EBI2 by this compound.
Materials:
-
CHO-K1 cells stably co-expressing EBI2 and a β-arrestin-enzyme fragment complementation (EFC) system
-
Assay medium (e.g., Opti-MEM)
-
This compound (stock solution in DMSO)
-
7α,25-OHC (EBI2 agonist)
-
PathHunter® Detection Reagents
-
White, clear-bottom 96-well or 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Cell Plating:
-
Plate the engineered CHO-K1 cells in the assay plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay medium.
-
Prepare a solution of 7α,25-OHC in assay medium at a concentration that gives a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cells.
-
Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C.
-
Add the 7α,25-OHC solution to the wells and incubate for 90 minutes at 37°C.
-
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the PathHunter Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition of the agonist-induced signal for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of this compound's inhibitory effect on EBI2-mediated ERK phosphorylation in an immune cell line.
Materials:
-
Immune cell line expressing EBI2 (e.g., Ramos B-cells)
-
RPMI 1640 medium, serum-free for starvation
-
This compound (stock solution in DMSO)
-
7α,25-OHC (EBI2 agonist)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Serum-starve the cells for 4-6 hours in serum-free RPMI 1640.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with 7α,25-OHC (e.g., 100 nM) for 5-10 minutes.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Calculate the percentage of inhibition of ERK phosphorylation for each this compound concentration and determine the IC50.
-
In Vivo Studies in Autoimmune Disease Models (General Guidance)
Potential Models:
-
Collagen-Induced Arthritis (CIA) in DBA/1 mice: A model for rheumatoid arthritis.
-
MRL/lpr or NZB/W F1 mice: Spontaneous models of systemic lupus erythematosus (SLE).
General Protocol Outline:
-
Animal Model Induction/Selection: Induce CIA in DBA/1 mice according to established protocols or use aged MRL/lpr or NZB/W F1 mice with established disease.
-
Compound Administration:
-
Formulate this compound in a suitable vehicle for in vivo administration (e.g., intraperitoneal, oral). The formulation may require optimization to improve stability and bioavailability.
-
Administer this compound at various doses daily or on a predetermined schedule. A vehicle control group is essential. A positive control group (e.g., methotrexate for CIA, cyclophosphamide for SLE) is recommended.
-
-
Efficacy Assessment:
-
CIA: Monitor clinical signs of arthritis (paw swelling, erythema) and assign a clinical score. At the end of the study, collect joints for histological analysis of inflammation, cartilage, and bone erosion.
-
SLE: Monitor proteinuria and autoantibody (e.g., anti-dsDNA) levels in the serum. At the end of the study, collect kidneys for histological assessment of glomerulonephritis.
-
-
Pharmacodynamic and Pharmacokinetic Analysis:
-
Collect blood and tissue samples at various time points to determine the concentration of this compound and to assess target engagement (e.g., ex vivo analysis of immune cell function).
-
-
Data Analysis:
-
Compare the disease parameters between the this compound-treated groups and the vehicle control group to determine efficacy.
-
Note: The poor in vivo stability of this compound may necessitate the use of specialized delivery systems or the development of more stable analogs for in vivo studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EBI2 signaling pathway in immune regulation. The protocols and data provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in a variety of in vitro immunological assays. Further studies are warranted to explore its therapeutic potential in vivo, which will require careful consideration of its pharmacokinetic properties.
References
Application Notes and Protocols for Studying Lymphocyte Migration with GSK682753A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK682753A is a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. EBI2 is a G protein-coupled receptor that plays a crucial role in regulating the migration of various immune cells, including B and T lymphocytes. The natural ligands for EBI2 are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which guide lymphocytes to specific microenvironments within secondary lymphoid organs. By competitively antagonizing the EBI2 receptor, this compound effectively inhibits oxysterol-induced lymphocyte migration, making it a valuable tool for studying the physiological and pathological roles of the EBI2 signaling pathway in immune responses, autoimmune diseases, and certain cancers.
These application notes provide detailed protocols for utilizing this compound to study lymphocyte migration in vitro, along with quantitative data on its inhibitory effects and a diagram of the relevant signaling pathway.
Data Presentation
The inhibitory activity of this compound on EBI2 signaling and lymphocyte migration is summarized in the table below. These values have been compiled from in vitro studies and demonstrate the high potency of this compound.
| Parameter | Cell Type | Assay Type | Agonist | IC50 Value | Reference |
| EBI2 Activity Inhibition | Recombinant cell line | GTPγS binding assay | 7α,25-OHC (1 nM) | 0.2 µM | [1] |
| B-cell Migration Inhibition | Mouse B-cells | Chemotaxis assay | 7α,25-OHC (1 nM) | 7 pM | [1] |
| ERK Phosphorylation Inhibition | HEK293 cells expressing EBI2 | Western Blot | Constitutive activity | 76 nM |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Chemotaxis Assay using a Transwell System
This protocol describes a method to quantify the inhibitory effect of this compound on lymphocyte migration towards an EBI2 agonist.
Materials:
-
Isolated primary lymphocytes (e.g., human peripheral blood mononuclear cells - PBMCs, or mouse splenocytes)
-
RPMI 1640 medium supplemented with 0.5% bovine serum albumin (BSA)
-
This compound (dissolved in DMSO)
-
7α,25-dihydroxycholesterol (7α,25-OHC) (dissolved in ethanol)
-
Transwell inserts with a 5 µm pore size for 24-well plates
-
24-well tissue culture plates
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Cell Preparation:
-
Isolate lymphocytes from the source of interest using standard density gradient centrifugation (e.g., Ficoll-Paque for PBMCs).
-
Wash the cells twice with RPMI 1640 + 0.5% BSA.
-
Resuspend the cells in RPMI 1640 + 0.5% BSA to a final concentration of 2 x 10^6 cells/mL.
-
-
Preparation of this compound and Chemoattractant:
-
Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 + 0.5% BSA to create a range of 2x working concentrations (e.g., 20 pM, 200 pM, 2 nM, 20 nM, 200 nM). The final DMSO concentration should be kept below 0.1%.
-
Prepare a stock solution of 7α,25-OHC in ethanol. Dilute in RPMI 1640 + 0.5% BSA to a final concentration of 1 nM. This will be the chemoattractant solution.
-
-
Assay Setup:
-
Add 600 µL of the 1 nM 7α,25-OHC solution to the lower chambers of the 24-well plate. For negative controls, add 600 µL of RPMI 1640 + 0.5% BSA.
-
In separate tubes, mix 100 µL of the cell suspension (2 x 10^5 cells) with 100 µL of the 2x this compound working solutions (or vehicle control) and incubate for 30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 200 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts from the wells.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
-
Experimental Workflow
Caption: Workflow for the in vitro lymphocyte chemotaxis assay.
Signaling Pathway
The EBI2 receptor is coupled to the Gαi family of G proteins. Upon binding of its agonist, 7α,25-OHC, EBI2 signaling is initiated, leading to the activation of downstream pathways that promote cell migration. This process also involves β-arrestin recruitment. This compound acts as a competitive antagonist, binding to the EBI2 receptor and preventing the binding of 7α,25-OHC, thereby inhibiting the downstream signaling cascade.
Caption: EBI2 signaling pathway and inhibition by this compound.
References
Application Notes and Protocols for In Vitro Treatment of Primary B Cells with GSK682753A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of GSK682753A, a potent and selective inverse agonist of the Epstein-Barr virus-induced gene 2 (EBI2 or GPR183). EBI2 is a G protein-coupled receptor that plays a crucial role in B cell migration and positioning within lymphoid tissues.[1][2][3] By inhibiting EBI2 signaling, this compound serves as a valuable tool for studying B cell biology and exploring potential therapeutic interventions in autoimmune diseases and B cell malignancies.
Mechanism of Action
This compound functions as an inverse agonist, inhibiting the constitutive activity of the EBI2 receptor.[4] EBI2 is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC), initiating downstream signaling cascades that are critical for B cell trafficking.[1][5] this compound competitively blocks oxysterol-induced EBI2 activation, thereby inhibiting G-protein activation, β-arrestin recruitment, and subsequent cellular responses such as chemotaxis and proliferation.[1][2] The signaling cascade inhibited by this compound includes the pertussis toxin-sensitive MAP kinase pathway.[2]
Data Presentation
The inhibitory activity of this compound on primary B cells has been quantified in various functional assays. The following tables summarize the reported potency of this compound.
Table 1: Inhibitory Potency of this compound on Murine B Cell Proliferation
| Assay | Cell Type | Stimulation | IC50 |
| Proliferation | Wild-Type Murine B Cells | anti-IgM | 0.28 µM |
| Proliferation | EBI2-deficient Murine B Cells | anti-IgM | 8.4 µM |
Data sourced from a study using a structurally similar compound, GSK682756A, which has equivalent potency and efficacy.
Table 2: Inhibitory Potency of this compound on Human B Cell Proliferation
| Assay | Cell Type | Stimulation | IC50 |
| Proliferation | Human B Cells | anti-IgG | 3.0 µM |
Table 3: Potency of this compound in Various In Vitro Assays
| Assay | Cell Type/System | Potency (IC50) |
| GTPγS Binding | CHO cell membranes expressing EBI2 | 53.6 nM |
| β-arrestin Recruitment | CHO cells expressing EBI2 | 40 nM |
| ERK Phosphorylation | HEK293 cells expressing EBI2 | 76 nM |
| Chemotaxis | EBI2-overexpressing murine B cells | 7 pM |
Signaling Pathway
The following diagram illustrates the EBI2 signaling pathway and the inhibitory action of this compound.
Caption: EBI2 signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for the in vitro treatment of primary B cells with this compound.
Isolation of Primary Human B Cells from PBMCs
This protocol describes the isolation of untouched human B cells from peripheral blood mononuclear cells (PBMCs) using a negative selection immunomagnetic separation method.[6][7]
Experimental Workflow:
Caption: Workflow for primary human B cell isolation.
Materials:
-
Human peripheral blood or buffy coat
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Human B Cell Isolation Kit (Negative Selection)
-
Magnetic separator
Protocol:
-
Isolate PBMCs from whole blood or buffy coat using Ficoll-Paque density gradient centrifugation.[8]
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the PBMC pellet in the recommended buffer provided with the B cell isolation kit.
-
Add the B cell isolation antibody cocktail to the cell suspension and incubate as per the manufacturer's instructions (typically 10-20 minutes at 4°C).
-
Add the magnetic particles to the antibody-labeled cell suspension and incubate for the recommended time (usually 5-15 minutes at room temperature).
-
Place the tube in a magnetic separator for 2-5 minutes.
-
Carefully collect the supernatant, which contains the enriched, untouched B cells.
-
Wash the purified B cells with PBS or cell culture medium.
-
Determine cell viability and purity using trypan blue exclusion and flow cytometry analysis of B cell markers (e.g., CD19, CD20). A purity of >95% is desirable.
In Vitro Culture of Primary B Cells
This protocol outlines the general procedure for the short-term culture of primary B cells for subsequent treatment with this compound.[9][10][11]
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
2-Mercaptoethanol
-
This compound (dissolved in DMSO)
Protocol:
-
Prepare complete RPMI medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol.
-
Resuspend the isolated primary B cells in the complete RPMI medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a tissue culture plate at the desired density.
-
Prepare stock solutions of this compound in DMSO. Further dilute the compound in complete RPMI medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Add the diluted this compound or vehicle control (DMSO) to the B cell cultures.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired duration of the experiment.
B Cell Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the effect of this compound on B cell migration towards the EBI2 ligand, 7α,25-OHC.[12][13][14]
Experimental Workflow:
Caption: Workflow for B cell chemotaxis assay.
Materials:
-
Boyden chamber or Transwell inserts (5 µm pore size for B cells)
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
This compound
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Calcein-AM or other fluorescent dye for cell labeling (optional)
-
Microplate reader (if using fluorescently labeled cells) or microscope
Protocol:
-
Prepare a stock solution of 7α,25-OHC and this compound in an appropriate solvent (e.g., DMSO).
-
Dilute 7α,25-OHC to its EC50 concentration in chemotaxis buffer. Prepare serial dilutions of this compound in chemotaxis buffer containing 7α,25-OHC. Include a vehicle control.
-
Add the chemoattractant solutions (with or without this compound) to the lower wells of the Boyden chamber.
-
Place the microporous membrane or Transwell insert over the lower wells.
-
Resuspend primary B cells in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Add the B cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 3-5 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Giemsa or DAPI).
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, if cells were pre-labeled with a fluorescent dye, quantify the fluorescence in the lower chamber using a microplate reader.
-
Calculate the percentage of inhibition of chemotaxis by this compound compared to the control (7α,25-OHC alone).
B Cell Proliferation Assay (CFSE)
This protocol measures the inhibitory effect of this compound on B cell proliferation induced by B cell receptor (BCR) stimulation.[15][16][17][18]
Experimental Workflow:
Caption: Workflow for B cell proliferation assay using CFSE.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-IgM or anti-IgG antibody (for BCR stimulation)
-
This compound
-
Complete RPMI medium
-
Flow cytometer
Protocol:
-
Resuspend primary B cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells 2-3 times with complete RPMI medium to remove any unbound CFSE.
-
Resuspend the CFSE-labeled B cells in complete RPMI medium and plate in a 96-well plate.
-
Add the BCR stimulus (e.g., anti-IgM at 10 µg/mL) to the wells.
-
Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live cell population and analyze the CFSE fluorescence. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index in the presence and absence of this compound.
B Cell Viability Assay (CCK-8/WST-8)
This protocol is for assessing the potential cytotoxicity of this compound on primary B cells.[19][20][21][22][23]
Materials:
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
This compound
-
Complete RPMI medium
-
96-well plate
-
Microplate reader
Protocol:
-
Plate primary B cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
Add 10 µL of serial dilutions of this compound or vehicle control to the wells. Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
References
- 1. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxysterols direct B-cell migration through EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Untouched Human B Cells by Depletion of Non-B Cells | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. akadeum.com [akadeum.com]
- 8. reprocell.com [reprocell.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Efficient Culture of Human Naïve and Memory B cells for Use as Antigen-presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 13. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bu.edu [bu.edu]
- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. apexbt.com [apexbt.com]
- 20. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 21. toolsbiotech.com [toolsbiotech.com]
- 22. de.lumiprobe.com [de.lumiprobe.com]
- 23. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK682753A in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK682753A is a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1] EBI2 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell migration and positioning.[1][2] As a constitutively active receptor, EBI2 exhibits basal signaling activity even in the absence of an agonist.[3] Inverse agonists like this compound are valuable tools for studying the physiological roles of EBI2 and represent potential therapeutic agents for inflammatory and autoimmune diseases.
These application notes provide detailed protocols for utilizing this compound in common high-throughput screening (HTS) assays to characterize its inhibitory activity on EBI2 signaling. The described assays are fundamental in academic research and drug discovery for identifying and characterizing modulators of GPCRs.
Mechanism of Action
This compound functions by binding to the EBI2 receptor and stabilizing it in an inactive conformation, thereby reducing its basal constitutive activity. This inhibitory effect has been demonstrated across multiple signaling pathways, including G protein-dependent and independent pathways.[1]
Signaling Pathway of EBI2
EBI2 is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[1] Upon activation, EBI2 signaling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of downstream effectors such as the cAMP-response element-binding protein (CREB). Additionally, EBI2 activation can trigger other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[4]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various functional assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Description | Cell Line | This compound IC50 (nM) | Reference |
| CREB Reporter Assay | Measures the inhibition of constitutive EBI2-mediated CREB activation. | HEK293 | 53.6 | [1] |
| GTPγS Binding Assay | Quantifies the inhibition of agonist-independent G protein activation by EBI2. | - | 2.6 - 53.6 | [3] |
| ERK Phosphorylation Assay | Determines the inhibition of constitutive EBI2-mediated ERK phosphorylation. | - | 76 | [2] |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to evaluate the inverse agonist activity of this compound on the EBI2 receptor.
CREB Reporter Gene Assay
This assay measures the transcriptional activity of CREB, a downstream target of the Gαi-cAMP pathway. Inverse agonism of this compound on EBI2 will lead to an increase in cAMP levels and subsequent activation of a CRE-driven reporter gene (e.g., luciferase).
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Co-transfect the cells in a 96-well plate with plasmids encoding human EBI2 and a CRE-luciferase reporter using a suitable transfection reagent.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer (e.g., serum-free DMEM). A typical concentration range would be from 1 pM to 10 µM.
-
Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate at 37°C for 6 hours.
-
-
Luminescence Detection:
-
After incubation, remove the compound-containing medium.
-
Lyse the cells using a luciferase lysis buffer.
-
Add a luciferase substrate solution to each well.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
GTPγS Binding Assay
This biochemical assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. As an inverse agonist, this compound will decrease the basal level of [³⁵S]GTPγS binding to Gαi in membranes prepared from cells expressing EBI2.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing EBI2 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the prepared cell membranes.
-
Add this compound at various concentrations (e.g., 1 pM to 10 µM) and incubate for 15-30 minutes at 30°C. Include a vehicle control.
-
Initiate the binding reaction by adding a mixture containing [³⁵S]GTPγS (e.g., 0.1 nM) and GDP (e.g., 10 µM).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
-
Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Normalize the data to the basal binding (vehicle control).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
ERK Phosphorylation Assay
This cell-based assay quantifies the phosphorylation of ERK, a downstream effector in the EBI2 signaling cascade. This compound, by inhibiting the constitutive activity of EBI2, will lead to a decrease in the basal levels of phosphorylated ERK (pERK).
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Seed cells expressing EBI2 (e.g., HEK293 or a relevant immune cell line) in a 96-well plate.
-
Once the cells are adherent, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound (e.g., 1 pM to 10 µM) for a predetermined time (e.g., 5-30 minutes).
-
-
Cell Lysis and Detection (using a plate-based ELISA method):
-
After treatment, aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total ERK.
-
Incubate to allow the capture of ERK proteins.
-
Wash the plate and add a detection antibody specific for phosphorylated ERK (pERK), which is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again and add a substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal or to the vehicle control.
-
Plot the normalized pERK levels against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable curve-fitting algorithm.
-
Conclusion
This compound is a critical pharmacological tool for investigating the biological functions of the EBI2 receptor. The high-throughput screening assays detailed in these application notes provide robust and quantitative methods for characterizing the inverse agonist activity of this compound and for the discovery of novel modulators of EBI2. The provided protocols can be adapted and optimized for specific cellular contexts and screening platforms.
References
- 1. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The EBI2 signalling pathway plays a role in cellular crosstalk between astrocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating EBI2 Downstream Signaling with GSK682753A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a crucial role in the adaptive immune response by directing B cell migration.[1][2] The natural ligands for EBI2 are oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent endogenous agonist.[1][3] EBI2 signals primarily through the Gαi pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3] Additionally, EBI2 activation can trigger G protein-independent signaling cascades, including β-arrestin recruitment and the phosphorylation of MAP kinases like ERK.[3][4]
GSK682753A is a potent and selective small molecule antagonist of EBI2.[3] It functions as a competitive antagonist, binding to the same region of the receptor as 7α,25-OHC.[3][5] Furthermore, in systems with constitutive EBI2 activity, this compound has been shown to act as an inverse agonist, reducing the basal signaling of the receptor.[6][7] This dual functionality makes this compound an invaluable tool for dissecting the downstream signaling pathways of EBI2 and for investigating its physiological and pathological roles.
These application notes provide detailed protocols for utilizing this compound to study EBI2 signaling in various in vitro functional assays.
Quantitative Data Summary
The inhibitory potency of this compound on EBI2 signaling has been characterized across multiple functional readouts. The following table summarizes key quantitative data for this compound and the endogenous agonist 7α,25-OHC.
| Compound | Functional Readout | Potency (IC50/EC50) | Reference |
| This compound | Inhibition of constitutive CREB activity | 53.6 nM (IC50) | [6][8] |
| Inhibition of forskolin-stimulated cAMP accumulation | 10.9 nM (IC50) | [8] | |
| Inhibition of [35S]GTPγS binding | 2.6 - 53.6 nM (IC50) | [7] | |
| Inhibition of EBI2-mediated ERK phosphorylation | 76 nM (IC50) | [8][9] | |
| Inhibition of 7α,25-OHC-induced β-arrestin recruitment | 40 nM (IC50) | [10] | |
| 7α,25-OHC | β-arrestin recruitment | 200 nM (EC50) | [3] |
| [35S]GTPγS binding | 0.1 nM (EC50) | [3] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the EBI2 signaling cascade and the points of intervention for experimental investigation using this compound.
Caption: EBI2 signaling pathways and points of modulation by 7α,25-OHC and this compound.
Caption: General experimental workflow for investigating EBI2 signaling using this compound.
Experimental Protocols
Gαi Protein Activation Assay ([35S]GTPγS Binding)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. Inhibition of agonist-induced [35S]GTPγS binding by this compound confirms its antagonistic activity at the level of G protein coupling.
Materials:
-
HEK293 cells stably expressing human EBI2
-
Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4)
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
7α,25-OHC (agonist)
-
This compound (antagonist)
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
Protocol:
-
Membrane Preparation:
-
Culture EBI2-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Assay:
-
Thaw cell membranes on ice.
-
In a 96-well plate, add in order:
-
Assay buffer
-
This compound at various concentrations (for IC₅₀ determination) or a fixed concentration.
-
7α,25-OHC at its EC₈₀ concentration (for antagonist testing).
-
GDP (to a final concentration of ~10 µM).
-
EBI2-expressing cell membranes (~10-20 µg protein per well).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
Plot the percentage of inhibition of 7α,25-OHC-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC₅₀ value.
-
cAMP Response Element-Binding Protein (CREB) Reporter Assay
This assay quantifies the modulation of intracellular cAMP levels by measuring the activity of a CREB-responsive reporter gene (e.g., luciferase). As EBI2 couples to Gαi, its activation leads to a decrease in cAMP and thus reduced CREB activity. This compound will reverse this effect.
Materials:
-
HEK293 cells co-transfected with human EBI2 and a CREB-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin (an adenylyl cyclase activator).
-
7α,25-OHC.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect cells with plasmids encoding EBI2 and the CREB-luciferase reporter.
-
Allow cells to express the proteins for 24-48 hours.
-
-
Assay:
-
Pre-treat the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with 7α,25-OHC (to inhibit cAMP production) or forskolin (to stimulate cAMP production) for 4-6 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
To measure antagonism, calculate the ability of this compound to block the 7α,25-OHC-mediated inhibition of forskolin-stimulated luciferase activity.
-
To measure inverse agonism, in a system with high EBI2 expression and constitutive activity, measure the ability of this compound to increase basal luciferase activity.
-
Plot the response against the log of the compound concentration to determine IC₅₀ values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated EBI2 receptor, a key event in G protein-independent signaling and receptor desensitization.
Materials:
-
CHO or HEK293 cells stably expressing EBI2 fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
7α,25-OHC.
-
This compound.
-
Chemiluminescent substrate for the reporter enzyme.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Seed the engineered cells in a 96-well plate and incubate overnight.
-
-
Assay:
-
Pre-incubate the cells with a dilution series of this compound for 30 minutes.
-
Add 7α,25-OHC at its EC₈₀ concentration.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the 7α,25-OHC-induced signal for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream target in the MAPK pathway that can be activated by EBI2.
Materials:
-
EBI2-expressing cells (e.g., B-cell lines or transfected HEK293 cells).
-
Serum-free medium.
-
7α,25-OHC.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Protocol:
-
Cell Treatment:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat with this compound for 30-60 minutes.
-
Stimulate with 7α,25-OHC for 5-10 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Determine the inhibitory effect of this compound on 7α,25-OHC-induced ERK phosphorylation.
-
B-Cell Chemotaxis Assay
This assay measures the ability of B-cells to migrate along a chemotactic gradient, a key physiological function of EBI2 signaling.
Materials:
-
B-cell line expressing EBI2 (e.g., M12 cells).
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA).
-
7α,25-OHC.
-
This compound.
-
Transwell inserts (5 µm pore size).
-
Flow cytometer or cell counter.
Protocol:
-
Cell Preparation:
-
Resuspend EBI2-expressing B-cells in chemotaxis medium.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add chemotaxis medium containing 7α,25-OHC to the lower chamber of the Transwell plate.
-
Add the pre-treated B-cells to the upper chamber (the Transwell insert).
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Counting:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a cell counter.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells relative to the initial number of cells added to the upper chamber.
-
Determine the dose-dependent inhibition of 7α,25-OHC-induced migration by this compound.
-
Conclusion
This compound is a versatile and potent tool for the investigation of EBI2 signaling. The protocols outlined in these application notes provide a framework for characterizing the effects of this compound on various downstream pathways of the EBI2 receptor. By employing these assays, researchers can further elucidate the role of EBI2 in health and disease and explore its potential as a therapeutic target.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. youtube.com [youtube.com]
- 10. B Lymphocyte Chemotaxis Regulated in Association with Microanatomic Localization, Differentiation State, and B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK682753A solubility and stability issues
Welcome to the technical support center for GSK682753A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. As an inverse agonist, it inhibits the constitutive activity of the EBI2 receptor. This receptor is involved in regulating immune cell migration and positioning. This compound has been shown to inhibit downstream signaling pathways, including G protein-dependent signals and ERK phosphorylation.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in DMSO at a concentration of ≥ 100 mg/mL (208.43 mM). For in vivo and some in vitro experiments, various solvent systems can be used, although they may result in suspensions. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound should be stored at 4°C, protected from light. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should also be protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound suitable for in vivo studies?
A4: this compound has been reported to have very poor microsomal and plasma stability, which makes it generally unsuitable for in vivo proof-of-concept studies.[1] Researchers should consider this limitation when designing animal experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous solutions.
-
Possible Cause: this compound has low aqueous solubility. Diluting a DMSO stock solution directly into aqueous media can cause the compound to precipitate.
-
Solution:
-
Use of co-solvents and surfactants: For in vitro assays, consider using a formulation with co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and prevent precipitation.
-
Sonication and heating: Gentle heating and/or sonication can aid in the dissolution of the compound in some solvent systems. However, the impact of heat on the stability of this compound should be considered.
-
Freshly prepare working solutions: Prepare aqueous working solutions fresh on the day of the experiment and use them promptly.
-
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solutions.
-
Solution: Ensure proper storage of stock solutions at -80°C or -20°C and protect from light. Avoid repeated freeze-thaw cycles by preparing aliquots. Prepare fresh working dilutions for each experiment.
-
-
Possible Cause 2: Low constitutive activity of EBI2 in the cell line.
-
Solution: Inverse agonists require a receptor to have a basal level of activity to show an effect. Use a cell line with robust and measurable constitutive EBI2 activity. This may require overexpression of the receptor.
-
-
Possible Cause 3: Variability in cell seeding density or passage number.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform cell seeding in assay plates.
-
Issue 3: Unexpected dose-response curve.
-
Possible Cause: Compound precipitation at higher concentrations.
-
Solution: Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider modifying the solvent system or reducing the highest concentration tested.
-
-
Possible Cause: Biphasic or U-shaped dose-response curve.
-
Solution: This can sometimes be observed with inverse agonists. It may indicate off-target effects at higher concentrations or complex interactions with the signaling pathway. Further investigation with orthogonal assays may be necessary.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Concentration | Observation | Recommended Use |
| DMSO | ≥ 100 mg/mL (208.43 mM) | Clear Solution | Stock solution preparation |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.21 mM) | Suspended solution (requires sonication) | In vivo (oral, intraperitoneal) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (4.34 mM) | Suspended solution (requires sonication) | In vivo (oral, intraperitoneal) |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.34 mM) | Clear Solution | In vivo (use with caution for long-term dosing) |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Duration | Light Condition |
| 4°C | Not specified for solution | Protect from light |
| -20°C | 1 month | Protect from light |
| -80°C | 6 months | Protect from light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound solid.
-
Add a sufficient volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Protocol 2: In Vitro Cell-Based Assay for EBI2 Inverse Agonism (ERK Phosphorylation)
-
Cell Culture: Culture HEK293 cells stably expressing human EBI2 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 4-6 hours in serum-free DMEM to reduce basal ERK phosphorylation.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM from the DMSO stock solution. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%).
-
Add the diluted compound to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ERK Phosphorylation Detection:
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable method such as Western blotting or a cell-based ELISA kit.
-
Normalize the p-ERK signal to the total ERK signal.
-
-
Data Analysis: Plot the normalized p-ERK levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing GSK682753A Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of GSK682753A, a selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2 or GPR183).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inverse agonist of the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced receptor 2), also known as GPR183.[1] As an inverse agonist, it reduces the constitutive activity of EBI2. Its mechanism of action involves the inhibition of both G protein-dependent and G protein-independent signaling pathways downstream of EBI2.[1]
Q2: What are the key in vitro assays to measure the activity of this compound?
A2: The activity of this compound can be assessed using several in vitro functional assays that measure the inhibition of EBI2 signaling. These include:
-
cAMP/CREB Reporter Assays: To measure the inhibition of adenylyl cyclase and subsequent reduction in cAMP response element-binding protein (CREB) activity.
-
GTPγS Binding Assays: To directly measure the inhibition of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits.[2]
-
ERK Phosphorylation Assays: To assess the inhibition of the mitogen-activated protein kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.
-
β-Arrestin Recruitment Assays: To measure the inhibition of G protein-independent signaling by quantifying the recruitment of β-arrestin to the EBI2 receptor.
Q3: What is the typical effective concentration range for this compound in vitro?
A3: this compound is a potent inhibitor with IC₅₀ values typically in the low nanomolar range. However, the optimal concentration can vary depending on the specific assay, cell type, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro assays, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It has been noted that this compound has poor microsomal and plasma stability, which should be considered in experimental design and data interpretation.[3] Stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No or low inhibitory effect of this compound observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration | Perform a dose-response experiment with a wider range of concentrations, typically from picomolar to micromolar, to determine the optimal inhibitory concentration. |
| Compound degradation | Prepare fresh stock solutions of this compound. Due to its known poor stability, avoid using old stock solutions.[3] |
| Low EBI2 expression | Ensure that the cell line used expresses a sufficient level of functional EBI2 receptor. This can be verified by RT-qPCR for EBI2 mRNA or by using a positive control agonist like 7α,25-dihydroxycholesterol (7α,25-OHC) to confirm receptor activity. |
| Assay sensitivity | Optimize the assay conditions to increase the signal-to-background ratio. This may involve adjusting cell density, incubation times, or reagent concentrations. |
| Cell health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may exhibit altered receptor signaling. |
Issue 2: High background signal in the assay.
| Possible Cause | Troubleshooting Steps |
| High constitutive activity of EBI2 | This is expected for an inverse agonist assay. The goal is to measure the reduction from this basal activity. Ensure your assay window is sufficient to detect a decrease in signal upon this compound treatment. |
| Non-specific binding | Include appropriate controls, such as a vehicle-only control and a negative control cell line that does not express EBI2, to determine the level of non-specific signal. |
| Reagent issues | Check the quality and expiration dates of all reagents. Prepare fresh buffers and solutions. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
| Pipetting errors | Use calibrated pipettes and practice proper pipetting techniques to ensure accurate and consistent addition of compounds and reagents. |
| Edge effects in microplates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with media or PBS to maintain a humidified environment. |
| Compound precipitation | Visually inspect the wells after compound addition to ensure it has not precipitated. If precipitation is observed, consider using a lower concentration or a different solvent formulation. |
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for this compound in various in vitro assays.
| Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| CREB Reporter Assay | HEK293 | 53.6 | [1] |
| GTPγS Binding Assay | CHO | ~64 (K_d) | [4] |
| ERK Phosphorylation Assay | Not Specified | Not Specified | [1] |
| β-Arrestin Recruitment Assay | CHO | 40 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CREB (cAMP Response Element-Binding Protein) Reporter Assay
This assay measures the inverse agonist activity of this compound by quantifying the inhibition of the constitutive activity of EBI2, which leads to a decrease in cAMP production and subsequent reduction in the activity of a CREB-responsive reporter gene (e.g., luciferase).
Materials:
-
HEK293 cells stably or transiently expressing human EBI2.
-
CRE-luciferase reporter plasmid.
-
Transfection reagent.
-
Cell culture medium and serum.
-
This compound.
-
Luciferase assay reagent.
-
White, clear-bottom 96-well plates.
Protocol:
-
Seed HEK293-EBI2 cells in a 96-well plate at a density of 30,000-50,000 cells/well and incubate overnight.[5][6]
-
If using transient transfection, co-transfect the cells with the EBI2 expression plasmid and the CRE-luciferase reporter plasmid according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the diluted this compound or vehicle control to the cells.
-
Incubate for a predetermined time (e.g., 6 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Plot the luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
GTPγS Binding Assay
This is a functional membrane-based assay that directly measures the activation of G proteins. As an inverse agonist, this compound will decrease the basal level of [³⁵S]GTPγS binding to membranes containing EBI2.[2]
Materials:
-
Cell membranes prepared from cells expressing EBI2 (e.g., CHO-EBI2 or HEK293-EBI2).
-
[³⁵S]GTPγS (radiolabeled).
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, add assay buffer, cell membranes (5-20 µg of protein), and serial dilutions of this compound.
-
Add [³⁵S]GTPγS to a final concentration of 0.1-1 nM.[4]
-
Incubate the plate at room temperature for 30-60 minutes with gentle agitation.[7]
-
For SPA-based assay: Add SPA beads and incubate for another 30 minutes to allow the beads to settle.
-
For filtration assay: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Measure the radioactivity using a scintillation counter.
-
Plot the bound [³⁵S]GTPγS against the log of the this compound concentration to determine the IC₅₀ value.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the constitutive EBI2-mediated activation of the ERK/MAPK signaling pathway.
Materials:
-
Cells expressing EBI2.
-
Serum-free cell culture medium.
-
This compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[8]
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 5-30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal. Plot the normalized values against the log of the this compound concentration to determine the IC₅₀.
β-Arrestin Recruitment Assay
This assay measures the G protein-independent signaling of EBI2. As an inverse agonist, this compound is expected to reduce the basal level of β-arrestin recruitment to the receptor.
Materials:
-
A cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter® β-arrestin cell line co-expressing EBI2-ProLink™ and β-arrestin-Enzyme Acceptor.[9][10]
-
Cell plating reagent.
-
This compound.
-
PathHunter® detection reagents.
-
White, solid-bottom 96- or 384-well plates.
Protocol:
-
Seed the PathHunter® EBI2 β-arrestin cells in the assay plate according to the manufacturer's protocol.[10]
-
Incubate the plate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound or vehicle to the cells.
-
Incubate for 60-90 minutes at 37°C or room temperature, as recommended by the manufacturer.
-
Add the PathHunter® detection reagent and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the log of the this compound concentration and fit a dose-response curve to calculate the IC₅₀.
Visualizations
Caption: EBI2 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for in vitro assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. abgenex.com [abgenex.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
GSK682753A degradation in DMSO and cell culture media
Welcome to the technical support center for GSK682753A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a focus on its stability in common laboratory solvents and media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a potent and selective inverse agonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. As an inverse agonist, it inhibits the constitutive activity of the EBI2 receptor. This receptor's natural ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), and its activation is crucial for the migration and positioning of immune cells, particularly B cells.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to compound stability?
A2: Yes, inconsistent results can be a significant indicator of compound degradation. This compound has been reported to have very poor microsomal and plasma stability, suggesting a high susceptibility to degradation in biological environments. It is crucial to handle the compound under optimal conditions to ensure its integrity throughout your experiment. For best results, it is highly recommended to prepare fresh working solutions from a frozen stock for each experiment.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure you are using a new, unopened bottle of anhydrous, high-purity DMSO to minimize water content, which can affect the stability of the compound.
Q4: How should I store my this compound stock solution?
A4: Proper storage is critical to maintaining the activity of this compound. The following table summarizes the recommended storage conditions for DMSO stock solutions.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage of DMSO Stock Solution | ||
| -20°C | Stable for up to 1 month (protect from light) | MedchemExpress |
| -80°C | Stable for up to 6 months (protect from light) | MedchemExpress |
| In Vitro Stability | ||
| Microsomal and Plasma Stability | Very poor | NIH Probe Reports |
| Stability in Cell Culture Media | Data not available, but fresh preparation of working solutions is strongly recommended. | General Best Practice |
Q5: What is the best practice for preparing working solutions of this compound for cell culture experiments?
A5: To minimize degradation, it is best to prepare working solutions fresh for each experiment. Thaw your DMSO stock solution and dilute it to the final desired concentration in your cell culture medium immediately before adding it to your cells. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Q6: What are the known downstream signaling pathways affected by this compound?
A6: this compound, by inhibiting the EBI2 receptor, modulates several downstream signaling pathways. EBI2 activation by oxysterols leads to the activation of Gαi-dependent pathways, which results in the inhibition of cAMP production. It also activates G-protein independent pathways involving β-arrestin recruitment and stimulates MAP kinases such as ERK and p38. Consequently, this compound blocks these signaling cascades.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound in working solution. | Prepare fresh working solutions in cell culture media for each experiment from a properly stored DMSO stock. Avoid storing diluted aqueous solutions. |
| Improper storage of DMSO stock solution. | Aliquot your DMSO stock solution upon initial preparation to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage and at -20°C for short-term storage, protected from light. | |
| Precipitation of the compound in cell culture media | Poor solubility at the working concentration. | Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.1%) to maintain cell health and compound solubility. If precipitation persists, consider using a solubilizing agent, though this may impact your experimental system. |
| Unexpected cellular toxicity | High concentration of DMSO. | Keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO) to assess the solvent's effect on your cells. |
| Off-target effects of the compound at high concentrations. | Perform a dose-response experiment to determine the optimal concentration of this compound for your assay, balancing efficacy with minimal toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect from light.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
Frozen aliquot of this compound DMSO stock solution
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
-
-
Procedure:
-
Immediately before your experiment, thaw one aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that is toxic to your specific cell line (typically ≤ 0.1%).
-
Add the freshly prepared working solution to your cell cultures.
-
Include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of DMSO as your treated samples.
-
Visualizations
Caption: EBI2 signaling pathway and the inhibitory action of this compound.
Technical Support Center: GSK682753A B Cell Migration Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using GSK682753A in B cell migration assays. The information is designed to help identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing no inhibition of B cell migration with this compound?
A1: Several factors could lead to a lack of inhibitory effect. Consider the following:
-
Compound Potency and Concentration: this compound is a potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), with a reported IC50 of 53.6 nM.[1] Ensure you are using a concentration range appropriate for detecting inhibition. A full dose-response curve is recommended.
-
Chemoattractant Activity: The primary endogenous ligand for EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC).[2] Verify the activity and concentration of your 7α,25-OHC stock. Its potency can degrade with improper storage or multiple freeze-thaw cycles.
-
EBI2 Receptor Expression: this compound's effect is dependent on EBI2 expression. EBI2 is highly expressed in B cells and is crucial for their trafficking in lymphoid tissues.[3][4] Confirm that the B cell population you are using expresses sufficient levels of EBI2. Receptor expression can vary based on B cell activation state and subset.[5][6]
-
Competing Signaling Pathways: B cell migration is governed by multiple chemokine and lipid gradients. If your assay medium contains high concentrations of other chemoattractants (e.g., CXCL12, CXCL13, or S1P), their signaling might overwhelm the EBI2-mediated pathway you are trying to inhibit.
Q2: My B cells show poor overall migration, even in the positive control (chemoattractant only). What could be the cause?
A2: Low cell migration is a common issue in Transwell assays. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Chemoattractant Concentration | Perform a dose-response experiment for your chemoattractant (e.g., 7α,25-OHC) to determine the optimal concentration for your specific B cell type. The EC50 for 7α,25-OHC-stimulated migration is approximately 500 pM.[2] |
| Incorrect Assay Duration | Optimize the incubation time. B cell migration is a dynamic process; too short an incubation will result in few migrated cells, while too long may lead to signal saturation or cell death. |
| Inappropriate Pore Size | Ensure the Transwell membrane pore size is suitable for B cells. A pore size of 5 µm or 8 µm is typically used. |
| Low Cell Viability | Check cell viability before and after the assay. Harsh harvesting methods or prolonged serum starvation can reduce cell health and migratory capacity.[7] |
| Air Bubbles | Ensure no air bubbles are trapped between the insert membrane and the medium in the lower chamber, as this will prevent the formation of a chemoattractant gradient.[8][9] |
Q3: I am seeing high background migration in my negative control wells (no chemoattractant). How can I fix this?
A3: High background migration can obscure the specific effect of your chemoattractant.
-
Serum in Media: Fetal Bovine Serum (FBS) contains chemoattractants. Ensure you have properly serum-starved your cells before the assay and use serum-free or low-serum (e.g., 0.1% BSA) medium in both the upper and lower chambers.[8]
-
Cell Density: Using too high a cell density can lead to cells "falling" through the pores rather than actively migrating. Optimize the number of cells seeded in the upper chamber.[7]
-
Cell Activation State: Activated B cells may exhibit higher random migration (chemokinesis). Ensure a consistent and appropriate activation state for your cells across all experimental groups.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and potent inverse agonist of EBI2 (also known as GPR183).[1] It functions by blocking oxysterol-induced signaling pathways. EBI2 signals through Gαi proteins, leading to the activation of the MAP kinase pathway and β-arrestin recruitment, which collectively promote cell migration.[3][10] this compound inhibits these downstream effects.[3][11] While initially characterized as an inverse agonist, some research suggests its action may be antagonistic, as some of EBI2's apparent constitutive activity could be due to oxysterol contamination in culture media.[12]
Experimental Protocols & Data
Protocol: B Cell Transwell Migration Assay
This protocol provides a general framework for assessing the effect of this compound on B cell migration towards 7α,25-OHC.
-
Cell Preparation:
-
Culture B cells to the desired density and activation state.
-
Harvest cells and check viability using Trypan Blue or a similar method. Viability should be >95%.
-
Resuspend cells in migration assay buffer (e.g., RPMI + 0.1% BSA) at a concentration of 1-5 x 10^6 cells/mL. Serum-starve the cells for 2-4 hours if necessary.
-
-
Assay Setup:
-
Add 600 µL of migration assay buffer containing the chemoattractant (7α,25-OHC) and/or inhibitor (this compound) to the lower wells of a 24-well plate.
-
Positive Control: Buffer + 7α,25-OHC.
-
Negative Control: Buffer only.
-
Test Condition: Buffer + 7α,25-OHC + this compound (at various concentrations).
-
Place Transwell inserts (5 µm pore size) into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 2-4 hours.
-
-
Quantification:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a cell counter, flow cytometry, or a cell viability reagent like Calcein AM.
-
Calculate the percentage of migration relative to the total number of cells initially added to the insert.
-
Quantitative Data Summary
| Compound | Target Receptor | Reported Potency (IC50/EC50) | Reference |
| This compound | EBI2 (GPR183) | IC50 = 53.6 nM (Inhibition of EBI2 signaling) | [1] |
| 7α,25-OHC | EBI2 (GPR183) | EC50 ≈ 500 pM (B cell migration) | [2] |
Signaling Pathways and Workflows
EBI2 Signaling and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by the EBI2 receptor upon binding its oxysterol ligand and how this compound intervenes.
Caption: EBI2 signaling pathway and the inhibitory action of this compound.
Key Chemokine Receptors in B Cell Trafficking
B cell migration is a complex process controlled by the integration of signals from multiple receptors. EBI2 guides cells to interfollicular regions, while CXCR5 and S1PR1 direct them to follicles and promote egress from lymphoid organs, respectively.
Caption: Balance of key receptor signals controlling B cell positioning.
Experimental Workflow for Transwell Assay
This flowchart outlines the key steps in performing a B cell migration assay to test an inhibitor.
Caption: Step-by-step workflow for a B cell Transwell migration assay.
Troubleshooting Logic Tree
If your experiment is not working as expected, follow this logic tree to diagnose the issue.
Caption: A logical guide for troubleshooting common assay problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxysterols direct B-cell migration through EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "EBI2 Knockdown and Effects on B-Cell Migration" by Jordan Mabey and Dr. Brian Poole [scholarsarchive.byu.edu]
- 7. corning.com [corning.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gsk3b.com [gsk3b.com]
Off-target effects of GSK682753A in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK682753A in cellular assays. The information is tailored for scientists and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1] As an inverse agonist, it inhibits the constitutive activity of EBI2.[1] It blocks both G protein-dependent signaling pathways, such as GTPγS binding and cAMP-response element-binding protein (CREB) activation, and G protein-independent pathways, like ERK phosphorylation.[1]
Q2: What is the potency of this compound on its target, EBI2?
The potency of this compound has been determined in several cellular assays. The half-maximal inhibitory concentration (IC50) is approximately 53.6 nM in CREB reporter and GTPγS binding assays, and 76 nM for the inhibition of EBI2-mediated ERK phosphorylation.[2]
Q3: Is there any information available on the off-target activity of this compound?
Published data on the off-target profile of this compound is limited. It has been reported to be selective for EBI2 when tested against a small panel of other constitutively active G-protein coupled receptors (GPCRs), including GPR39, the ghrelin receptor, GPR17, MC1R, and ORF74, showing no inhibition at concentrations up to 10 µM.[2] However, comprehensive screening data from broad panels (e.g., kinome scans or safety pharmacology panels) are not publicly available. Researchers should exercise caution and consider the possibility of uncharacterized off-target effects in their experiments.
Q4: Can this compound be used for in vivo studies?
This compound is reported to have very poor microsomal and plasma stability, which makes it unsuitable for most in vivo applications.[3] Researchers planning animal studies should consider alternative EBI2 inhibitors with improved pharmacokinetic properties.
Q5: Does this compound affect the expression or cellular localization of EBI2?
Studies have shown that this compound does not alter the cell surface expression levels or the constitutive internalization of EBI2.[4] This suggests that its inhibitory effects are due to direct modulation of receptor signaling rather than affecting receptor trafficking or availability.
Quantitative Data Summary
The following table summarizes the reported potency of this compound against its primary target, EBI2, in various cellular assays.
| Assay Type | Reported IC50 | Reference |
| CREB Reporter Assay | 53.6 nM | [1][2] |
| GTPγS Binding Assay | 2.6 - 53.6 nM | [1] |
| ERK Phosphorylation Inhibition | 76 nM | [2] |
Note: No quantitative data for off-target activities of this compound are publicly available at this time.
Troubleshooting Guide
Unexpected results in cellular assays involving this compound can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Problem 1: No or Low Efficacy Observed in a Cellular Assay
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This compound has poor stability in plasma and microsomes.[3] It may also be unstable in certain cell culture media over long incubation times. Prepare fresh stock solutions and minimize the duration of experiments where possible. |
| Incorrect Cell Model | Ensure your cell line endogenously expresses EBI2 at sufficient levels or has been successfully transfected/transduced to express the receptor. Validate EBI2 expression using qPCR, Western blot, or flow cytometry. |
| Assay Insensitivity | The downstream readout of your assay may not be sensitive enough to detect the effects of EBI2 inhibition. Use an assay known to be modulated by EBI2 signaling, such as a CREB reporter assay or measurement of ERK phosphorylation.[1] |
Problem 2: Unexpected or Inconsistent Phenotypes
| Possible Cause | Troubleshooting Step |
| Potential Off-Target Effects | Although reported to be selective against a small panel of GPCRs, this compound has not been extensively profiled against a broad range of targets.[2] The observed phenotype may be due to an unknown off-target interaction. |
| 1. Use a Structurally Unrelated EBI2 Inhibitor: Confirm the phenotype with a different EBI2 antagonist/inverse agonist. If the phenotype persists, it is more likely to be an on-target effect. | |
| 2. Use a Rescue Experiment: If possible, overexpress EBI2 to see if it reverses the observed phenotype. | |
| 3. Use a Genetic Approach: Use CRISPR/Cas9 or siRNA to knock down EBI2 and see if this phenocopies the effect of this compound. | |
| Cell Line-Specific Effects | The genetic background and signaling network of your specific cell line could lead to unique responses. Test the compound in a different EBI2-expressing cell line to see if the effect is reproducible. |
Signaling Pathways and Workflows
EBI2 Signaling Pathway Inhibition by this compound
References
How to prevent GSK682753A precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving GSK682753A precipitation during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has precipitated out of solution. What should I do?
A1: If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[1] It is crucial to ensure the vial is securely capped during these procedures to prevent solvent evaporation. For working solutions, especially for in vivo experiments, it is recommended to prepare them fresh on the day of use to minimize precipitation issues.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro experiments, this compound is soluble in DMSO at a concentration of ≥ 100 mg/mL (208.43 mM).[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]
Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally 0.1% or less, while still maintaining the solubility of this compound at the desired working concentration.[1]
-
Pluronic F-68 or other surfactants: Incorporating a non-ionic surfactant like Pluronic F-68 into your final assay buffer can help to maintain the solubility of hydrophobic compounds. The optimal concentration should be determined empirically but often ranges from 0.01% to 0.1%.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Proper storage is critical to prevent degradation and precipitation. For stock solutions in DMSO:
-
Store at -80°C for up to 6 months.[1]
-
Store at -20°C for up to 1 month.[1]
-
Always protect the solution from light.[1]
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Solubility Data
The following tables summarize the solubility of this compound in various solvent systems, which can be useful for both in vitro and in vivo experimental planning.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (208.43 mM) | Use newly opened, anhydrous DMSO.[1] |
Table 2: In Vivo Formulation Solubility
| Formulation | Solubility | Solution Appearance | Recommended Use |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.21 mM) | Suspended solution; requires sonication. | Oral and intraperitoneal injection.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (4.34 mM) | Suspended solution; requires sonication. | Oral and intraperitoneal injection.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.34 mM) | Clear solution. | Use with caution for dosing periods longer than two weeks.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of this compound solid (Molecular Weight: 479.78 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly and sonicate in a water bath until the solid is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C, protected from light.[1]
Protocol 2: Preparation of In Vivo Formulation (Suspended Solution)
This protocol provides an example for preparing a 1 mL working solution at a concentration of 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix.
-
Use sonication to ensure a uniform suspension before administration.[1]
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is a selective and potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1][2] EBI2 is a G protein-coupled receptor that exhibits constitutive activity.[3] this compound inhibits both G protein-dependent and G protein-independent signaling pathways downstream of EBI2.[1]
Caption: Mechanism of action of this compound as an inverse agonist of EBI2.
Experimental Workflow for Preventing Precipitation
The following workflow outlines the key steps to minimize the risk of this compound precipitation in a typical in vitro experiment.
Caption: A workflow for preparing this compound solutions to prevent precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK682753A and In Vivo Study Alternatives
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of GSK682753A, with a focus on its limitations for in vivo experiments and potential alternative tool compounds for researchers in oncology and epigenetics.
Troubleshooting Guide: In Vivo Instability of this compound
Question: My in vivo experiment with this compound is yielding inconsistent or negative results. What could be the cause?
Answer:
A primary reason for inconsistent or failed in vivo studies using this compound is its poor metabolic stability. Published data indicates that this compound has very low stability in plasma and liver microsomes, making it unsuitable for most in vivo applications.[1]
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
In Vitro Stability Assessment: Before proceeding with further in vivo work, it is advisable to perform in vitro stability assays using mouse and human liver microsomes and plasma. This will confirm the inherent instability of the compound in your hands.
-
Consider Alternative Compounds: If your research goals require an in vivo tool, it is highly recommended to select an alternative compound with a more favorable pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[2][3] It inhibits the constitutive activity of EBI2, blocking downstream signaling pathways such as G-protein activation and ERK phosphorylation.[3][4]
Q2: Are there any structural analogs of this compound with better in vivo stability?
Q3: My research is focused on epigenetic regulation in cancer, and I was considering this compound. Are there alternative in vivo tool compounds for this research area?
A3: While this compound targets a G-protein coupled receptor, researchers in cancer epigenetics often utilize inhibitors of bromodomains, which are "readers" of histone acetylation.[6] If your research involves the role of histone acetylation in cancer, several inhibitors of the Bromodomain and PHD Finger (BRPF) family of proteins have been developed and are suitable for in vivo studies. These compounds, however, have a different mechanism of action than this compound.
Q4: What are BRPF1 inhibitors and why are they relevant in cancer research?
A4: BRPF1 is a scaffolding protein that is essential for the assembly and activity of histone acetyltransferase (HAT) complexes, playing a key role in chromatin remodeling and gene transcription.[7][8] Dysregulation of BRPF1 is implicated in various cancers, including leukemia and hepatocellular carcinoma, making it a promising therapeutic target.[6][7] BRPF1 inhibitors work by binding to the bromodomain of BRPF1, preventing it from recognizing acetylated histones and thereby disrupting the transcriptional programs that can drive tumor growth.[7]
Data Summary: In Vivo Tool Compound Alternatives
For researchers requiring an in vivo tool compound for oncology or epigenetics studies, several BRPF1 inhibitors have been developed with favorable pharmacokinetic properties. Below is a comparison of these alternatives.
| Compound | Target(s) | Potency | In Vivo Suitability |
| GSK6853 | BRPF1 | pIC50 = 8.1 | Described as suitable for in vivo studies.[9] |
| NI-42 (13-d) | BRPF family | Potent inhibitor | Compatible with oral dosing in mouse models (Fpo 49%).[10] |
| OF-1 | Pan-BRPF, TRIM24 | IC50 = 1.2 µM (BRPF1B) | Used in in vitro and ex vivo studies.[11][12] |
| GSK2801 | BAZ2A/B, BRD9 | Kd = 257 nM (BAZ2A) | Reasonable in vivo exposure after oral dosing in mice.[13][14][15][16] |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol provides a general workflow to assess the metabolic stability of a compound like this compound.
-
Prepare Microsomes: Obtain liver microsomes (e.g., mouse or human). Thaw on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a pre-warmed buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Initiate Reaction: Add the test compound to the microsome solution to a final concentration of (e.g., 1 µM).
-
Start Metabolism: Add NADPH to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Analyze: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate Half-Life: Determine the in vitro half-life (t½) from the disappearance rate of the parent compound.
Protocol 2: Cellular Target Engagement Assay (Fluorescence Recovery After Photobleaching - FRAP)
This protocol can be used to confirm that a compound like GSK2801 engages its target in a cellular context.[15][16]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., U2OS) and transfect with a plasmid expressing the target protein fused to a fluorescent protein (e.g., GFP-BAZ2A).
-
Compound Treatment: Treat the transfected cells with the test compound (e.g., GSK2801) at various concentrations for a defined period.
-
Imaging Setup: Place the cell culture dish on a confocal microscope equipped for FRAP.
-
Photobleaching: Use a high-intensity laser to photobleach a specific region of interest (ROI) within the nucleus where the GFP-tagged protein is localized.
-
Image Acquisition: Acquire a time-lapse series of images before and after photobleaching to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. A faster recovery rate in the presence of the compound indicates displacement of the GFP-tagged protein from its chromatin binding sites.
Visualizations
Caption: EBI2 signaling and inhibition by this compound.
Caption: Workflow for selecting an alternative in vivo tool compound.
References
- 1. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger-Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
Improving GSK682753A efficacy in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of GSK682753A in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and highly potent small molecule that functions as an inverse agonist for the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1][2] EBI2 is a G protein-coupled receptor (GPCR) that exhibits constitutive activity (signaling without a ligand). This compound inhibits this basal signaling.[2][3] It has also been shown to act as a competitive antagonist, blocking receptor activation by natural oxysterol ligands like 7α,25-dihydroxycholesterol (7α,25-OHC).[4][5] Its inhibitory effects have been demonstrated across G protein-dependent pathways (Gαi) and G protein-independent pathways, such as β-arrestin recruitment and ERK phosphorylation.[1][3][5]
Caption: EBI2 signaling and inhibition by this compound.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the assay format and the specific signaling pathway being measured. This is expected for a GPCR modulator. Researchers should select an assay that is most relevant to their biological question.
| Assay Type | Reported IC50 | Cell System | Reference |
| CREB Reporter Assay | 53.6 nM | HEK293 | [1][3] |
| ERK Phosphorylation | 76 nM | HEK293 | [3] |
| GTPγS Binding | 2.6 nM | Membranes from EBI2-transfected HEK293 | [3] |
| cAMP Accumulation | 10.9 nM | HEK293 | [3] |
| β-Arrestin Recruitment | 40 nM | CHO | [5] |
| B-Cell Proliferation | 0.28 µM | Murine WT B-Cells | [6] |
| B-Cell Proliferation | 8.4 µM | Murine EBI2-deficient B-Cells | [6] |
| Data for structurally similar compound GSK682756A |
Q3: How should I prepare and store this compound stock solutions?
This compound has low aqueous solubility, which is a critical factor for cell-based assays.[7]
-
Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% DMSO.[1] Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
-
Storage: Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect the compound from light.[1]
-
Working Dilutions: When preparing working dilutions for cell-based assays, dilute the DMSO stock directly into your final assay medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Section 2: Troubleshooting Guide
Problem 1: I am observing lower-than-expected potency or high variability in my results.
This is a common issue often linked to compound handling or the experimental setup. Follow this troubleshooting workflow.
Caption: Workflow for troubleshooting this compound efficacy.
Detailed Solubility Troubleshooting:
If you suspect precipitation in your aqueous assay media, consider using a formulation with solubilizing agents. Note that these may be unsuitable for some cell-based assays and should be tested for vehicle effects.
| Formulation Components | Max Solubility | Solution Type | Notes |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ~2.5 mg/mL (5.21 mM) | Suspended | Requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ~2.08 mg/mL (4.34 mM) | Suspended | Requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.34 mM) | Clear | Primarily for in vivo use.[1] |
Problem 2: How can I be sure the observed effect is due to EBI2 inhibition and not an off-target effect?
Confirming on-target activity is crucial. Several experimental strategies can differentiate on-target from off-target effects.[8][9]
Caption: Logic for differentiating on- and off-target effects.
-
Use a Control Cell Line: The most rigorous approach is to compare the effect of this compound in your wild-type cells versus a control cell line that lacks the target (EBI2-deficient). This can be achieved via CRISPR/Cas9 knockout or shRNA knockdown. A significant rightward shift in the IC50 curve (e.g., >30-fold) in the EBI2-deficient cells strongly indicates an on-target effect.[6]
-
Rescue Experiment: To further confirm, re-express EBI2 in the knockout/knockdown cell line. Potency of this compound should be restored in this "rescue" cell line.
-
Orthogonal Ligand: Use a structurally distinct EBI2 antagonist/inverse agonist. If it phenocopies the effect of this compound, it increases confidence that the effect is mediated through EBI2.
Section 3: Experimental Protocols
Protocol 1: CREB Reporter Gene Assay
This assay measures the inhibition of EBI2's constitutive activity via the Gαi pathway, which ultimately affects CREB-mediated transcription.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression plasmids: EBI2, Gqi4myr (chimeric G protein), and a CREB-luciferase reporter
-
Transfection reagent
-
This compound in DMSO
-
White, opaque 96-well or 384-well cell culture plates
-
Luciferase assay substrate (e.g., LucLite)
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells into white, opaque multi-well plates at a density optimized for transfection and overnight growth.
-
Transfection: Co-transfect the cells with EBI2, Gqi4myr, and CREB-luciferase plasmids according to your transfection reagent's protocol. Allow cells to express the proteins for 24 hours.
-
Compound Addition: Prepare a serial dilution of this compound in assay medium. The final DMSO concentration should be constant (e.g., 0.1%). Add the diluted compound or vehicle (DMSO in media) to the cells.
-
Incubation: Incubate the plate for an additional 6-24 hours at 37°C. The optimal time should be determined empirically.
-
Luciferase Reading: Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Plot the response (luminescence) against the log of the this compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.[1][3]
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This assay measures the inhibition of EBI2-mediated, G protein-independent signaling through the MAPK/ERK pathway.
Materials:
-
EBI2-expressing cells (e.g., transfected HEK293 or an endogenous line)
-
Serum-free culture medium
-
This compound in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Methodology:
-
Cell Culture and Starvation: Plate EBI2-expressing cells and grow to 80-90% confluency. To reduce basal ERK activation, serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment: Treat the starved cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary anti-p-ERK antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-t-ERK antibody as a loading control.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK signal against the log of the this compound concentration to calculate the IC50.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsk3b.com [gsk3b.com]
- 5. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK682753A Cytotoxicity and Cell Viability Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity and cell viability effects of GSK682753A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and highly potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183. As an inverse agonist, it inhibits the constitutive activity of the EBI2 receptor.[1] EBI2 is a G protein-coupled receptor that is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC).[2][3] Its signaling is primarily mediated through the Gαi protein, leading to the modulation of downstream pathways involving MAP kinases (ERK and p38) and intracellular calcium.[4][5] EBI2 is also known to signal through G protein-independent pathways involving β-arrestin recruitment.[2]
Q2: What are the known effects of this compound on cell proliferation?
A2: this compound has been shown to inhibit the proliferation of human B cells in a dose-dependent manner.[1] In anti-IgG-induced proliferation assays, this compound exhibited an IC50 of 3.0 µM in human B cells.
Q3: Is there any available data on the cytotoxicity of this compound in common cancer cell lines such as MCF-7, HepG2, or A549?
A3: Currently, there is limited publicly available data on the cytotoxic effects and IC50 values of this compound in a broad range of cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Researchers are encouraged to perform their own dose-response experiments to determine the specific cytotoxic profile of this compound in their cell lines of interest.
Q4: What signaling pathways are affected by this compound?
A4: By acting as an inverse agonist on the EBI2 receptor, this compound inhibits both G protein-dependent and G protein-independent signaling pathways. This includes the inhibition of Gαi-mediated signaling, which in turn affects the activation of downstream effectors such as MAP kinases (ERK and p38) and the mobilization of intracellular calcium.[4][5] It also inhibits β-arrestin recruitment.[2]
EBI2 Signaling Pathway
Caption: EBI2 signaling pathway initiated by its agonist and inhibited by this compound.
Data Presentation
Table 1: Known IC50 Value for this compound
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Human B Cells | Lymphocyte | Proliferation Assay | 3.0 | [1] |
Table 2: User Data Template for this compound Cytotoxicity
| Cell Line | Tissue of Origin | This compound Conc. (µM) | Incubation Time (hrs) | % Cell Viability | IC50 (µM) |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
XTT Assay for Cell Viability
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric assay that measures mitochondrial dehydrogenase activity in viable cells.
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: Treat cells with this compound.
-
Incubation: Incubate for the desired duration.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and activation reagent according to the manufacturer's protocol.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-500 nm.
Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Preparation: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes.
-
Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells.
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for assessing the cytotoxicity of this compound.
Troubleshooting Guides
Problem 1: High variability between replicate wells in MTT/XTT assays.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Pipetting errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences. |
| Edge effects | Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to maintain humidity. |
| Incomplete formazan solubilization (MTT) | Ensure complete mixing after adding the solubilization buffer. Check for precipitated proteins from serum in the media. |
Problem 2: Low signal or no color change in MTT/XTT assays.
| Possible Cause | Solution |
| Low cell number or viability | Increase the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before the experiment. |
| Incorrect reagent preparation or storage | Prepare reagents fresh and store them as recommended by the manufacturer, protected from light. |
| Sub-optimal incubation time | Optimize the incubation time with the MTT/XTT reagent for your specific cell line. |
Problem 3: High background in control wells.
| Possible Cause | Solution |
| Contamination | Check for microbial contamination in the cell culture and reagents. |
| Compound interference | Test if this compound or the vehicle interferes with the assay reagents in a cell-free system. |
| Phenol red in media | Use phenol red-free media if it interferes with the absorbance reading. |
Problem 4: Discrepancies between different viability assays.
| Possible Cause | Solution |
| Different cellular processes measured | MTT/XTT assays measure metabolic activity, which may not always directly correlate with cell number or membrane integrity (measured by trypan blue). Consider the mechanism of action of this compound. |
| Timing of assay | The time course of metabolic inhibition versus loss of membrane integrity can differ. Perform a time-course experiment to understand the kinetics of cell death. |
References
Navigating the Challenges of GSK682753A in Research: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the EBI2 inverse agonist GSK682753A, this technical support center provides essential guidance to overcome its inherent limitations. By addressing common issues encountered during experimentation, this resource aims to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1] It functions by inhibiting the constitutive activity of EBI2, a G protein-coupled receptor (GPCR). This inhibition affects both G protein-dependent and independent signaling pathways, leading to a reduction in downstream signals such as ERK phosphorylation and CREB activation.[1]
Q2: What are the major known limitations of this compound for in vitro and in vivo research?
A2: The primary limitation of this compound is its poor microsomal and plasma stability, which makes it generally unsuitable for in vivo studies.[2] Additionally, it has low aqueous solubility, often requiring specific dissolution protocols that may result in a suspension rather than a clear solution. Researchers should also be aware that at high concentrations, structurally similar compounds have shown potential for low-potency off-target activity.
Q3: How should I prepare this compound for my experiments to ensure optimal solubility?
A3: Due to its low solubility, careful preparation is crucial. It is recommended to first prepare a stock solution in a non-aqueous solvent like DMSO. For final experimental concentrations, further dilution in aqueous buffers should be done cautiously. Sonication or gentle warming may aid dissolution, but the final solution might be a suspension. Refer to the detailed solubility protocols in the "Experimental Protocols" section for specific solvent systems.
Q4: Is this compound truly an inverse agonist or a competitive antagonist?
A4: While initially characterized as an inverse agonist due to its ability to reduce the constitutive activity of EBI2, some research suggests this effect might be due to the displacement of endogenous agonists (oxysterols) present in cell culture media. Therefore, in some contexts, it may function as a competitive antagonist. It is crucial to consider the experimental conditions and the potential presence of endogenous ligands when interpreting results.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in various experimental settings.
Issue 1: Inconsistent or Noisy Data in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation: this compound has poor aqueous solubility and can precipitate out of solution, especially at higher concentrations or during prolonged incubations. | - Visually inspect your working solutions for any precipitate before adding to cells. - Prepare fresh dilutions from a DMSO stock for each experiment. - Consider using a solubility-enhancing agent in your final dilution, if compatible with your assay. - If possible, reduce the final DMSO concentration in your assay to below 0.5%. |
| Poor Stability: The compound degrades in microsomal and plasma-containing media. | - For in vitro assays with metabolically active cells or containing serum, minimize incubation times. - Consider performing experiments in serum-free media if your cell model allows. - Run a time-course experiment to determine the stability of this compound under your specific assay conditions. |
| Cell Health: High concentrations of the compound or the solvent (DMSO) may be toxic to cells. | - Perform a cell viability assay (e.g., MTT or Trypan Blue) with your experimental concentrations of this compound and DMSO. - Ensure the final DMSO concentration is not toxic to your cells. |
Issue 2: Difficulty in Observing Inverse Agonist Effects
| Potential Cause | Troubleshooting Step |
| Low Constitutive Receptor Activity: The basal activity of EBI2 in your cell line may be too low to observe a significant reduction upon treatment with an inverse agonist. | - Use a cell line known to have high endogenous or overexpressed levels of EBI2. - Consider transiently overexpressing EBI2 in your cell line of choice. - Ensure your assay is sensitive enough to detect small changes in basal signaling. |
| Presence of Agonists in Serum: Endogenous EBI2 agonists (oxysterols) in fetal bovine serum (FBS) can mask the inverse agonist effect. | - Perform experiments in serum-free or low-serum media for a period before and during the assay. - Use charcoal-stripped serum to remove lipids and steroids that could act as EBI2 agonists. |
| Incorrect Assay Window: The dynamic range of your assay may not be suitable for detecting inverse agonism. | - For reporter gene assays, ensure the promoter is responsive to changes in basal signaling. - For second messenger assays, optimize the conditions to have a measurable basal signal that is well above the background noise. |
Issue 3: Unexpected Results in Downstream Signaling Readouts (e.g., pERK, pCREB)
| Potential Cause | Troubleshooting Step |
| Off-Target Effects: At higher concentrations, this compound or a similar compound has been noted to have potential off-target activities. | - Perform dose-response experiments and use the lowest effective concentration. - Include appropriate positive and negative controls for the signaling pathway being investigated. - If possible, use a structurally distinct EBI2 antagonist/inverse agonist to confirm that the observed effect is on-target. |
| Complex Signaling Crosstalk: The signaling pathway downstream of EBI2 may be influenced by other cellular pathways. | - Carefully review the literature for known crosstalk between EBI2 signaling and other pathways in your specific cell type. - Use specific inhibitors for other potential pathways to dissect the signaling cascade. |
| Antibody or Reagent Issues (Western Blotting): | - Validate the specificity of your primary antibodies for the phosphorylated and total proteins. - Ensure complete protein transfer and consistent loading by checking with a housekeeping protein. - Optimize antibody concentrations and incubation times. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| CREB Reporter Assay | HEK293 | IC50 | 53.6 | [1] |
| GTPγS Binding Assay | HEK293 membranes | IC50 | 2.6 - 53.6 | [1] |
| ERK Phosphorylation | HEK293 | IC50 | 76 | [3] |
Table 2: Physicochemical and Stability Properties of this compound
| Property | Value/Observation | Reference |
| Microsomal Stability | Poor | [2] |
| Plasma Stability | Poor | [2] |
| Aqueous Solubility | Low, often requires co-solvents and may form a suspension. | N/A |
Experimental Protocols
CREB Reporter Gene Assay
Objective: To measure the inverse agonist activity of this compound on EBI2-mediated CREB activation.
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate at a suitable density.
-
Co-transfect cells with a CRE-luciferase reporter plasmid and an EBI2 expression plasmid using a suitable transfection reagent. A constitutively active G-protein chimera (e.g., Gαqi) can be included to enhance the signal.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with serum-free or low-serum medium.
-
Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should be ≤ 0.5%.
-
Add the diluted compound to the cells and incubate for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
GTPγS Binding Assay
Objective: To measure the effect of this compound on G-protein activation by EBI2.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from HEK293 cells overexpressing EBI2.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, various concentrations of this compound, and a sub-saturating concentration of [35S]GTPγS in an appropriate assay buffer containing GDP and MgCl2.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes to allow for [35S]GTPγS binding.
-
-
Signal Detection:
-
Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding against the log of the this compound concentration and determine the IC50.
-
ERK Phosphorylation Western Blot
Objective: To assess the effect of this compound on the constitutive phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 expressing EBI2) and serum-starve them overnight.
-
Treat the cells with different concentrations of this compound for a predetermined time (e.g., 15-60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Visualizations
Caption: EBI2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for experiments with this compound, including key troubleshooting checkpoints.
References
- 1. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
GSK682753A experimental variability and controls
This guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting experiments involving GSK682753A, a selective inverse agonist/antagonist of the Epstein-Barr virus-induced receptor 2 (EBI2/GPR183).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective and highly potent small molecule that functions as an inverse agonist and competitive antagonist for the EBI2 receptor (also known as GPR183).[1][2][3] It inhibits both the constitutive (G protein-dependent and -independent) and oxysterol-induced activity of EBI2.[1][4]
Q2: What signaling pathways are modulated by this compound? A2: this compound inhibits multiple downstream signaling pathways activated by EBI2. This includes Gαi-protein activation, cAMP-response element-binding protein (CREB) activation, GTPγS binding, and β-arrestin recruitment.[1][4][5] It also inhibits the pertussis toxin-insensitive constitutive activation of the extracellular signal-regulated kinase (ERK) pathway.[4][5][6]
Q3: What are the recommended storage and handling conditions for this compound? A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
-80°C: Use within 6 months.[1]
-
-20°C: Use within 1 month.[1] The compound should be protected from light.[1] It is typically dissolved in DMSO for experimental use.[1]
Q4: Is this compound suitable for in vivo studies? A4: this compound has demonstrated poor microsomal and plasma stability, which makes it generally unsuitable for in vivo proof-of-concept studies.[7] Researchers should consider this limitation when planning animal experiments.
Q5: What are the key binding determinants for this compound on the EBI2 receptor? A5: The phenylalanine residue at position 111 (Phe111) in transmembrane domain III of the EBI2 receptor is crucial for the inverse agonism of this compound.[5] Substituting this residue with alanine (Ala) can result in a more than 500-fold decrease in its inhibitory potency.[5]
Troubleshooting Guide
Q1: I'm observing high variability in my assay results. What could be the cause? A1: High variability can stem from several sources:
-
Compound Solubility: this compound has low aqueous solubility.[7] Ensure the compound is fully dissolved in the DMSO stock and is not precipitating in your aqueous assay buffer. The final DMSO concentration should be consistent across all wells, typically around 0.1%.[1]
-
Oxysterol Contamination: The apparent "inverse agonist" activity can be influenced by the presence of activating oxysterols in cell culture media or serum.[2] This contamination can increase the constitutive activity of EBI2, leading to variability. Consider using charcoal-stripped serum or defined, serum-free media to minimize this effect.
-
Cell Line Stability: Ensure you are using a stable cell line with consistent EBI2 expression levels. Passage number can affect receptor expression and signaling.
Q2: The IC50 value I'm measuring is significantly higher than what is reported in the literature. Why? A2: Discrepancies in potency can be attributed to several factors:
-
Assay-Specific Differences: The potency of this compound varies depending on the specific signaling pathway and assay format used. For example, reported IC50 values range from 2.6 nM to 76 nM across different assays (see Table 1).[1][5][8]
-
Cellular Context: The level of EBI2 expression in your cell model can impact the observed potency.
-
Ligand Competition: If you are running a competition assay with an EBI2 agonist like 7α,25-dihydroxycholesterol (7α,25-OHC), the concentration of the agonist will directly influence the apparent IC50 of this compound.[4]
Q3: Does this compound affect EBI2 receptor expression or internalization on the cell surface? A3: No. Studies have shown that even at high concentrations (e.g., 10 µM), this compound does not alter the cell surface expression or the constitutive internalization rate of the EBI2 receptor in HEK293 cells.[8] If you observe changes in receptor localization, it is likely due to an unrelated, off-target effect or an experimental artifact.
Q4: What are essential controls to include in my experiments? A4: To ensure data integrity, the following controls are highly recommended:
-
Vehicle Control: A DMSO-only control to account for any effects of the solvent on the cells.[8]
-
Negative Control Cell Line: Use of EBI2-deficient cells is critical, especially in functional assays like B cell proliferation, to demonstrate that the observed effect is on-target.[5][8]
-
Background Control: In assays like ELISA, cells transfected with an empty vector (e.g., pcDNA) should be used to determine background signal.[8]
-
Positive Control (Internalization): When studying receptor internalization, a receptor known for rapid constitutive internalization, such as US28, can serve as a positive control.[8]
Quantitative Data Summary
Table 1: Potency (IC50) of this compound Across Different Assays
| Assay Type | Cell Type / System | Measured Effect | Reported IC50 | Reference |
| CREB Reporter Assay | - | Inhibition of EBI2 Constitutive Activity | 2.6 - 53.6 nM | [1][5] |
| GTPγS Binding Assay | - | Inhibition of EBI2 Constitutive Activity | 2.6 - 53.6 nM | [1][5] |
| General EBI2 Inhibition | - | Dose-dependent Inhibition | 53.6 nM | [1] |
| ERK Phosphorylation | HEK293 Cells | Inhibition of EBI2-mediated ERK activation | 76 nM | [6][8] |
| β-arrestin Recruitment | CHO Cells | Inhibition of 7α,25-OHC induced recruitment | 40 nM | [4] |
| B Cell Proliferation | Wild-Type Murine B Cells | Inhibition of Proliferation (using GSK682756A) | 0.28 µM | [8] |
| B Cell Proliferation | EBI2-Deficient B Cells | Inhibition of Proliferation (using GSK682756A) | 8.4 µM | [8] |
| *Note: A structurally and functionally similar analog, GSK682756A, was used in these specific experiments.[8] |
Key Experiment Protocols
CREB Reporter Gene Assay
This assay measures the inhibition of EBI2-mediated activation of a CREB-responsive reporter (e.g., luciferase).
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) in appropriate well plates.
-
Co-transfect cells with an EBI2 expression vector and a CREB-luciferase reporter vector.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay media to achieve final desired concentrations. The final DMSO concentration should be kept constant, typically at 0.1%.[1]
-
Add the diluted compound or DMSO vehicle control to the cells.
-
-
Incubation and Lysis:
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.[1]
-
After incubation, lyse the cells using a suitable luciferase lysis buffer.
-
-
Measurement:
-
Add a luciferase substrate (e.g., LucLite) to the cell lysate.[1]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
ERK Phosphorylation Assay (Western Blot or ELISA)
This protocol assesses the ability of this compound to inhibit the constitutive phosphorylation of ERK mediated by EBI2.
-
Cell Culture and Starvation:
-
Plate EBI2-expressing cells (e.g., HEK293) and allow them to adhere.
-
Serum-starve the cells for several hours to reduce basal ERK activation.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound or a DMSO vehicle control for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Detection (Western Blot):
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK1/2).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensity using densitometry.
-
Calculate the ratio of p-ERK to t-ERK for each condition.
-
Normalize the ratios to the vehicle control and plot against compound concentration to calculate the IC50.[8]
-
Visualizations
Caption: EBI2 signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for testing this compound potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gsk3b.com [gsk3b.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Interpreting unexpected results with GSK682753A
Welcome to the technical support center for GSK682753A. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments involving this potent and selective EBI2 inverse agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and highly potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183.[1] It functions by inhibiting the constitutive activity of EBI2, thereby blocking both G protein-dependent and independent signaling pathways.[1] This includes the inhibition of downstream signaling cascades such as ERK phosphorylation and the modulation of cAMP levels.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
For stock solutions, this compound can be dissolved in DMSO. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[1] Please refer to the manufacturer's datasheet for specific concentration and stability information.
Q3: Is this compound suitable for in vivo studies?
This compound exhibits poor microsomal and plasma stability, which makes it generally unsuitable for in vivo experiments.[3] Researchers planning in vivo studies should consider using a more stable analog if available, or conduct preliminary pharmacokinetic studies to assess its stability in the specific experimental model.
Q4: How selective is this compound for EBI2?
This compound has been shown to be highly selective for EBI2. It did not show significant activity against a panel of other constitutively active G protein-coupled receptors (GPCRs), including its closest human homolog, GPR17.[2] This suggests that at appropriate concentrations, its effects are primarily mediated through EBI2.
Troubleshooting Guide
Unexpected or Inconsistent IC50 Values
Problem: The observed IC50 value for this compound in our assay is significantly different from the reported values (typically in the low nanomolar range).
| Potential Cause | Recommended Solution |
| Compound Instability | This compound has limited stability in aqueous solutions and can degrade over time in cell culture media. Prepare fresh dilutions from a frozen DMSO stock for each experiment. Minimize the incubation time as much as the experimental design allows. |
| High Cell Density | A high density of cells can lead to faster metabolism or sequestration of the compound, reducing its effective concentration. Optimize cell seeding density to ensure a consistent and appropriate cell number throughout the experiment. |
| Assay-Specific Factors | The IC50 can vary depending on the assay format and the specific signaling pathway being measured (e.g., GTPγS binding vs. ERK phosphorylation vs. B-cell proliferation). Ensure that the assay conditions are optimized and consistent. Compare your results to those from orthogonal assays. |
| EBI2 Expression Levels | The level of EBI2 expression in your cell line can influence the apparent potency of an inverse agonist. Verify EBI2 expression levels in your experimental system using techniques like qPCR or flow cytometry. |
Discrepancies Between Different Functional Assays
Problem: We observe potent inhibition of ERK phosphorylation, but a weaker effect in our B-cell proliferation assay.
| Potential Cause | Recommended Solution |
| Signal Amplification | Downstream signaling events like ERK phosphorylation can be subject to significant signal amplification, making them appear more sensitive to inhibition. B-cell proliferation is a more distal and complex biological endpoint that integrates multiple signaling inputs. |
| Temporal Differences in Signaling | The kinetics of different signaling pathways can vary. ERK phosphorylation is often a rapid event, while changes in cell proliferation occur over a longer period, during which the compound may degrade. |
| Off-Target Effects at Higher Concentrations | A structurally similar compound, GSK682756A, has been reported to have low-potency off-target effects at higher concentrations in EBI2-deficient B cells. It is possible that at the higher concentrations required to inhibit proliferation, this compound may also engage off-target pathways that could confound the results. |
| Use of Controls | To confirm that the observed effects are EBI2-mediated, include an EBI2-deficient cell line as a negative control. Any activity observed in these cells at high concentrations of this compound is likely due to off-target effects. |
High Background or "Noisy" Data
Problem: Our assay results show high variability between replicate wells, making it difficult to generate a reliable dose-response curve.
| Potential Cause | Recommended Solution |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of the aqueous culture medium. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or adding a solubilizing agent (with appropriate vehicle controls). |
| Inconsistent Cell Seeding | Uneven cell distribution in the assay plate is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health, leading to "edge effects". To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation. |
| Contamination | Mycoplasma or other microbial contamination can significantly impact cell health and signaling, leading to inconsistent results. Regularly test your cell cultures for contamination. |
Experimental Protocols
B-Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on B-cell proliferation induced by B-cell receptor (BCR) stimulation.
-
Cell Preparation: Isolate primary B cells from your species of interest using standard methods (e.g., magnetic-activated cell sorting).
-
Cell Seeding: Seed the purified B cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add a stimulating agent such as anti-IgM or anti-IgG antibody to the wells to induce B-cell proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., [3H]-thymidine, BrdU, or a resazurin-based reagent) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the incorporation of the label or the metabolic activity using a suitable plate reader.
-
Data Analysis: Plot the proliferation signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the effect of this compound on ERK1/2 phosphorylation.
-
Cell Culture and Starvation: Culture cells expressing EBI2 to ~80% confluency. For some cell lines, serum starvation for 4-16 hours may be necessary to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Densitometry: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
Caption: this compound inhibits EBI2 signaling pathways.
Caption: Workflow for troubleshooting unexpected results.
References
Validation & Comparative
A Head-to-Head Comparison of EBI2 Inhibitors: GSK682753A vs. NIBR189
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent small molecule inhibitors of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), GSK682753A and NIBR189. This document synthesizes available experimental data to highlight the key characteristics and performance of each compound.
EBI2, also known as GPR183, is a crucial regulator of immune cell migration and positioning, primarily through its interaction with oxysterol ligands, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). Its role in the adaptive immune response and its association with autoimmune diseases has made it an attractive target for therapeutic intervention. This guide focuses on two key research compounds used to probe EBI2 function: this compound, a potent inverse agonist, and NIBR189, a high-affinity antagonist.
Quantitative Performance Overview
The following tables summarize the key quantitative data for this compound and NIBR189 based on various in vitro assays. Direct comparison is facilitated by data from studies that have evaluated both compounds under identical conditions.
| Compound | Mechanism of Action | Reported IC50 Values | Assay Type | Species |
| This compound | Inverse Agonist | 2.6-53.6 nM[1] | CREB Reporter & GTPγS Binding | Human/Murine |
| 53.6 nM[2] | - | - | ||
| ~0.35 µM (350 nM)[3] | Gαi Protein Activation | - | ||
| NIBR189 | Antagonist | 11 nM[4][5] | Functional Assay | Human |
| 16 nM[4][5] | Binding Assay | Human | ||
| 16 nM[4] | - | Mouse | ||
| 9 nM[4] | Oxysterol-dependent activation | - | ||
| 0.3 nM[4] | U937 Cell Migration | Human | ||
| ~0.23 µM (230 nM)[3] | Gαi Protein Activation | - |
Table 1: Comparative Inhibitory Activity (IC50) of this compound and NIBR189.
EBI2 Signaling Pathway and Inhibitor Action
EBI2 is a G protein-coupled receptor that, upon binding to its oxysterol ligand, primarily signals through the Gαi pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream modulation of signaling cascades that ultimately influence cell migration. This compound acts as an inverse agonist, inhibiting the constitutive (baseline) activity of EBI2, while NIBR189 is an antagonist that blocks the binding of the endogenous ligand.
Caption: EBI2 signaling pathway and points of inhibition by this compound and NIBR189.
Experimental Methodologies
Detailed protocols for the key assays used to characterize this compound and NIBR189 are provided below. These represent typical methodologies and may be subject to minor variations between different research groups.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the EBI2 receptor (e.g., CHO or U937 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the inhibitor (this compound or NIBR189), and the EBI2 agonist (e.g., 7α,25-OHC).
-
Incubation: Incubate the mixture for 30 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Termination: After 60 minutes of incubation at 30°C, terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium, a downstream event of Gαq-coupled GPCR activation. While EBI2 primarily signals through Gαi, it can also influence calcium signaling.
Protocol:
-
Cell Culture: Culture cells expressing EBI2 (e.g., CHO or HEK293 cells) in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Compound Addition: Add varying concentrations of the inhibitor (this compound or NIBR189) to the wells.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Stimulation: Add the EBI2 agonist (e.g., 7α,25-OHC) to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: Calculate the inhibition of the calcium response and determine the IC50 values.
Chemotaxis (Cell Migration) Assay
This assay directly measures the ability of an inhibitor to block the migration of cells towards a chemoattractant (the EBI2 agonist).
Protocol:
-
Cell Preparation: Use a cell line that expresses EBI2, such as the human monocytic cell line U937.[4] Resuspend the cells in a serum-free medium.
-
Transwell Setup: Use a Transwell plate with a porous membrane (e.g., 5 µm pores).
-
Chemoattractant and Inhibitor: In the lower chamber, add the EBI2 agonist (e.g., 7α,25-OHC) at a concentration that induces migration. In the upper chamber, add the cell suspension pre-incubated with varying concentrations of the inhibitor (this compound or NIBR189).
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Cell Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or a fluorescent dye-based assay.
-
Data Analysis: Determine the percentage of inhibition of migration for each inhibitor concentration and calculate the IC50 value.
Caption: A typical workflow for a chemotaxis (cell migration) assay.
Concluding Remarks
Both this compound and NIBR189 are potent and valuable tools for studying the biology of EBI2. The choice between the two may depend on the specific experimental context. This compound, as an inverse agonist, is particularly useful for investigating the consequences of inhibiting the constitutive activity of EBI2. NIBR189, as a potent antagonist, is well-suited for blocking ligand-induced EBI2 signaling. The data presented in this guide, along with the detailed experimental protocols, should aid researchers in selecting the appropriate inhibitor and designing robust experiments to further elucidate the role of EBI2 in health and disease.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of GSK682753A and Alternative EBI2 Modulators
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro activity of GSK682753A in EBI2-expressing cells, with a comparative analysis against other known EBI2 inhibitors.
This guide provides a detailed comparison of this compound with other commercially available antagonists of the Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2), also known as GPR183. The data presented herein is compiled from publicly available resources to facilitate an objective evaluation of these compounds for research and drug development purposes.
Quantitative Comparison of EBI2 Antagonist Activity
The following table summarizes the reported in vitro potencies of this compound and two alternative EBI2 antagonists, NIBR189 and ML401. These values were determined using various functional assays that measure different aspects of EBI2 signaling.
| Compound | Assay Type | Target Species | IC50 | Reference(s) |
| This compound | CREB Reporter Assay | Human/Murine | 53.6 nM | [1][2] |
| GTPγS Binding Assay | Human/Murine | 2.6 - 53.6 nM | [1][2] | |
| Gαi Protein Activation | Human | ~0.35 µM | [3] | |
| NIBR189 | Intracellular Calcium Release | Human | 11 nM | [4] |
| Intracellular Calcium Release | Mouse | 16 nM | [4] | |
| Oxysterol-Dependent Activation | Not Specified | 9 nM | [4] | |
| Cell Migration (U937 cells) | Human | 0.3 nM | [4] | |
| Gαi Protein Activation | Human | ~0.23 µM | [3] | |
| ML401 | β-Arrestin Recruitment | Human | 1.03 nM | [5][6] |
| Chemotaxis Assay | Human | 6.24 nM | [5][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from publicly available information and may require optimization for specific cell lines and experimental conditions.
cAMP Response Element-Binding Protein (CREB) Reporter Assay
This assay measures the inhibition of EBI2-mediated signaling through the Gαi pathway, which leads to a decrease in cAMP levels and subsequently reduces the activity of the transcription factor CREB.
-
Cell Line: HEK293 cells transiently or stably expressing human or murine EBI2.
-
Reporter Construct: A plasmid containing a luciferase reporter gene under the control of a promoter with multiple cAMP response elements (CRE).
-
Protocol Outline:
-
Seed EBI2-expressing cells in a 96-well plate.
-
Transfect the cells with the CRE-luciferase reporter plasmid.
-
After 24-48 hours, replace the medium with serum-free medium containing the EBI2 agonist (e.g., 7α,25-dihydroxycholesterol) and varying concentrations of the test compound (e.g., this compound).
-
Incubate for a defined period (e.g., 6 hours) to allow for reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition of agonist-induced luciferase activity against the log concentration of the antagonist.[9][10][11]
-
GTPγS Binding Assay
This functional membrane-based assay directly measures the activation of G proteins by a GPCR. Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Preparation: Prepare membranes from cells overexpressing the EBI2 receptor.
-
Protocol Outline:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of the antagonist (e.g., this compound) in the presence of a fixed concentration of the EBI2 agonist (e.g., 7α,25-OHC) and GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a specific time at a controlled temperature (e.g., 30°C for 60 minutes) to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by analyzing the inhibition of agonist-stimulated [³⁵S]GTPγS binding.[1][2][5][6][7]
-
Intracellular Calcium Mobilization Assay (FLIPR Assay)
EBI2 couples to Gαi, which can lead to the mobilization of intracellular calcium stores. This can be measured using calcium-sensitive fluorescent dyes in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).
-
Cell Line: CHO or HEK293 cells stably expressing EBI2.
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a FLIPR instrument.
-
Protocol Outline:
-
Plate EBI2-expressing cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye for a specified time at 37°C.
-
Prepare a compound plate containing varying concentrations of the antagonist (e.g., NIBR189).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the antagonist from the compound plate to the cell plate and incubate for a short period.
-
Add a fixed concentration of the EBI2 agonist (e.g., 7α,25-OHC) to stimulate the cells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Calculate the IC50 value based on the inhibition of the agonist-induced calcium response.[3][12][13][14][15]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated EBI2 receptor, a key event in GPCR desensitization and signaling.
-
Assay Principle: Commonly utilizes enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).
-
Protocol Outline (using Enzyme Fragment Complementation):
-
Use a cell line engineered to co-express EBI2 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Seed the cells in a 96- or 384-well plate.
-
Add varying concentrations of the antagonist (e.g., ML401) followed by a fixed concentration of the EBI2 agonist.
-
Incubate to allow for receptor activation and β-arrestin recruitment, which brings the two enzyme fragments into proximity, forming an active enzyme.
-
Add the substrate for the reconstituted enzyme and measure the resulting chemiluminescent signal.
-
Determine the IC50 value from the concentration-dependent inhibition of the agonist-induced signal.[16][17][18][19][20]
-
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of a compound to inhibit the migration of EBI2-expressing cells towards a chemoattractant, which is a primary physiological function of EBI2 signaling.
-
Apparatus: Transwell inserts with a porous membrane.
-
Cell Line: EBI2-expressing immune cells (e.g., B-cells, T-cells, or a monocytic cell line like U937).
-
Protocol Outline:
-
Place a solution containing a chemoattractant (e.g., 7α,25-OHC) in the lower chamber of the Transwell plate.
-
Pre-incubate the EBI2-expressing cells with varying concentrations of the antagonist (e.g., this compound, NIBR189, or ML401).
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubate the plate for a period sufficient to allow cell migration through the porous membrane (e.g., 2-4 hours).
-
Remove the insert and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, fluorescent labeling, or other quantification methods.
-
Calculate the IC50 value based on the inhibition of cell migration towards the chemoattractant.[4][8][21][22][23][24][25][26][27][28]
-
Visualizing EBI2 Signaling and Experimental Validation
The following diagrams illustrate the key signaling pathway of EBI2, the general workflow for validating compound activity, and a logical comparison of the featured antagonists.
Caption: EBI2 signaling cascade upon agonist binding.
Caption: Workflow for validating EBI2 antagonist activity.
Caption: Logical comparison of this compound and alternatives.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell transwell migration [bio-protocol.org]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 9. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. FLIPR Calcium Assays | High-Throughput Screening | Molecular Devices [bio-strategy.com.au]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 22. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ibidi.com [ibidi.com]
- 25. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. ibidi.com [ibidi.com]
- 27. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. air.unimi.it [air.unimi.it]
A Comparative Guide to GSK682753A and Other GPR183 Inverse Agonists for Researchers
This guide provides a detailed comparison of GSK682753A with other notable G protein-coupled receptor 183 (GPR183) inverse agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a key regulator of immune cell migration and a promising therapeutic target for a range of inflammatory and autoimmune diseases.
Performance Comparison of GPR183 Inverse Agonists
The following tables summarize the quantitative data on the potency, efficacy, and pharmacokinetic properties of this compound and other selected GPR183 inverse agonists.
Table 1: In Vitro Potency of GPR183 Inverse Agonists
| Compound | Assay Type | Species | IC50 | Reference |
| This compound | cAMP-response element-binding protein (CREB) reporter assay | Human/Murine | 2.6 - 53.6 nM | [1] |
| GTPγS binding assay | Human/Murine | 2.6 - 53.6 nM | [1] | |
| Gαi protein activation (in the presence of 100 nM 7α,25-OHC) | Human | ~350 nM | [2] | |
| NIBR189 | Inhibition of human EBI2 | Human | 11 nM | [3] |
| Inhibition of mouse EBI2 | Murine | 16 nM | [3] | |
| Gαi protein activation (in the presence of 100 nM 7α,25-OHC) | Human | ~230 nM | [2] | |
| ML401 | EBI2/GPR183 receptor antagonism | Not Specified | 1.03 nM | [3] |
| Chemotaxis assay | Not Specified | 6.24 nM | [4] |
Table 2: Efficacy and Pharmacokinetic Profile
| Compound | Efficacy | Plasma Stability | Key Features | Reference |
| This compound | 75% inhibitory efficacy in GTPγS binding and CREB reporter assays | Poor microsomal and plasma stability | A potent and efficacious inverse agonist, but unsuitable for in vivo studies due to poor stability. | [1][4] |
| NIBR189 | Reduces macrophage infiltration and inflammatory cytokine production in vivo. | Orally bioavailable. | Demonstrates in vivo efficacy in models of viral infections. | [5][6] |
| ML401 | Potent functional antagonist in chemotaxis assays. | Good stability in human and mouse plasma. | A potent antagonist with favorable pharmacokinetic properties for in vivo studies. | [4] |
GPR183 Signaling Pathway
GPR183 is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Upon activation by its endogenous ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC), GPR183 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR183 signaling can proceed through β-arrestin recruitment, which is involved in receptor desensitization and can mediate G protein-independent signaling pathways. These pathways ultimately regulate immune cell chemotaxis.[7][8]
References
- 1. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Migration mediated by the oxysterol receptor GPR183 depends on arrestin coupling but not receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the EBI2 Axis: A Comparative Analysis of GSK682753A and Genetic Knockout Models
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the EBI2 antagonist, GSK682753A, with EBI2 knockout models. This report synthesizes data on the compound's inhibitory effects and the phenotype of genetic deletion to provide a clear comparison of their impact on the EBI2 signaling pathway and subsequent immunological functions.
The Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, has emerged as a critical regulator of immune cell migration, particularly in the context of B lymphocyte positioning within secondary lymphoid organs.[1][2] Its endogenous ligands are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC), which guide immune cells along a chemotactic gradient.[1][3] Dysregulation of the EBI2 pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[4][5] This guide provides a comparative analysis of two key research tools used to probe EBI2 function: the small molecule antagonist this compound and EBI2 knockout mouse models.
Quantitative Comparison of this compound Inhibition and EBI2 Knockout Effects
The following tables summarize the quantitative data on the effects of this compound and the phenotypic outcomes observed in EBI2 knockout models, providing a side-by-side comparison of their impact on key cellular and immunological processes.
Table 1: In Vitro Inhibition of EBI2 Signaling by this compound
| Functional Readout | Cellular System | Agonist | This compound IC50 | References |
| Gαi Coupling | HEK293 cells | 7α,25-OHC | 54 nM | [1] |
| Gαi Activation (GTPγS binding) | CHO cells | 7α,25-OHC | 0.2 µM | [6] |
| Gαi Protein Activation | Detergent solution | 7α,25-OHC | ~0.35 µM | [7] |
| β-arrestin Recruitment | CHO cells | 7α,25-OHC | - | [6] |
| ERK1/2 MAPK Activation | - | 7α,25-OHC | 76 nM | [8] |
| B-cell Chemotaxis | Primary B cells | 7α,25-OHC | - | [6][9] |
| Constitutive EBI2 Activity (CREB reporter) | HEK293 cells | - | 53.6 nM | [8] |
| Constitutive EBI2 Activity (GTPγS binding) | - | - | 2.6-53.6 nM | [10] |
Table 2: Phenotypic Comparison of this compound Treatment and EBI2 Knockout
| Phenotype | Effect of this compound | Phenotype of EBI2 Knockout Mice | References |
| B-cell Migration | Blocks 7α,25-OHC-induced B-cell chemotaxis in vitro.[6][9] | Defective migration of activated B cells to the outer follicle of the spleen.[11][12][13] | [6][9][11][12][13] |
| Humoral Immune Response | Not explicitly stated in the provided results. | Reduced plasma cell response and impaired T-cell-dependent antibody responses.[2][11][13] | [2][11][13] |
| Lymphocyte Positioning | Not explicitly stated in the provided results. | Failure to position activated B cells within the spleen to the outer follicle.[11][13] | [11][13] |
| Type I Interferon Production | Not explicitly stated in the provided results. | Elevated type I IFN responses in plasmacytoid and myeloid dendritic cells upon TLR stimulation.[14] | [14] |
| B1 B-cell Expansion | Not explicitly stated in the provided results. | Downregulation of EBI2 is important for participation in germinal center reactions.[15] | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
References
- 1. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of oxysterol sensor EBI2/GPR183, a key regulator of the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule antagonism of oxysterol-induced Epstein-Barr virus induced gene 2 (EBI2) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EBI2 Is a Negative Regulator of Type I Interferons in Plasmacytoid and Myeloid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EBI2 overexpression in mice leads to B1 B-cell expansion and chronic lymphocytic leukemia–like B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of GSK682753A and Other Small Molecule Inhibitors of EBI2/GPR183
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor GSK682753A against other notable alternatives targeting the Epstein-Barr virus-induced receptor 2 (EBI2/GPR183). This analysis is supported by experimental data to inform inhibitor selection for preclinical research.
This compound is a selective and highly potent inverse agonist of EBI2, a G protein-coupled receptor critically involved in immune cell trafficking and implicated in autoimmune diseases.[1][2][3] This guide will compare its efficacy with other well-characterized EBI2 inhibitors, namely NIBR189 and ML401, focusing on their performance in key in vitro assays.
Quantitative Efficacy Comparison
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its comparators. Lower IC50 values are indicative of higher potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | EBI2/GPR183 | Gαi Protein Activation | ~350 | [4] |
| EBI2/GPR183 | CREB Reporter Assay | 53.6 | [1] | |
| EBI2/GPR183 | GTPγS Binding Assay | 2.6 - 53.6 | [1][5] | |
| NIBR189 | Human EBI2 | Gαi Protein Activation | ~230 | [4] |
| Human EBI2 | Oxysterol-dependent activation | 9 | [1] | |
| Mouse EBI2 | Oxysterol-dependent activation | 11 | [1] | |
| Human EBI2 | U937 Cell Migration | 0.3 | [1] | |
| ML401 | EBI2/GPR183 | Functional Antagonist Assay | ~1 | [6] |
| EBI2/GPR183 | Chemotaxis Assay | ~6 | [6] |
Signaling Pathway of EBI2/GPR183 and Point of Inhibition
EBI2 is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC), which triggers a signaling cascade through Gαi proteins.[2][3] This leads to downstream effects such as cell migration. This compound, as an inverse agonist, and NIBR189 and ML401, as antagonists, act by binding to the receptor and preventing this activation.
Caption: EBI2 signaling cascade and inhibitor action.
Experimental Methodologies
Detailed protocols for the key assays cited in this guide are provided below.
Gαi Protein Activation Assay (GTP Turnover Assay)
This assay measures the ability of a compound to inhibit the agonist-induced activation of the Gαi protein coupled to EBI2.
Protocol:
-
Protein Expression and Purification: Human EBI2 is expressed in HEK293 cells and purified. The heterotrimeric Gi complex is expressed in Sf9 cells and purified.
-
Reaction Mixture: Purified EBI2 is mixed with the heterotrimeric Gi protein in the presence of the agonist 7α,25-OHC (e.g., at 100 nM). The test inhibitor (this compound or NIBR189) is added at various concentrations.
-
Initiation of Reaction: The reaction is initiated by mixing the EBI2-ligand solution with the Gi protein solution.
-
Incubation: The reaction mixture is incubated for 60 minutes at room temperature to allow for GTP turnover.
-
Detection: A reconstituted GTPase-Glo™ reagent is added, and the mixture is incubated for an additional 30 minutes at room temperature. Luminescence, which is proportional to GTP turnover, is measured using a microplate reader after the addition of a detection reagent.
-
Data Analysis: The IC50 values are calculated from the dose-response curves of the inhibitors.[4]
CREB Reporter Assay
This cell-based assay measures the inhibition of the constitutive activity of EBI2 on the cAMP-response element-binding protein (CREB) transcription factor.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding for FLAG-tagged EBI2 and a chimeric Gα subunit (Gqi4myr) that links Gαi-coupled receptors to Gq-regulated pathways. A CREB-luciferase reporter plasmid is also co-transfected.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Incubation: Cells are incubated for 24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of CREB activity against the log concentration of the inhibitor.[1][7]
U937 Cell Migration Assay
This assay assesses the functional consequence of EBI2 inhibition by measuring the blockade of agonist-induced cell migration.
Protocol:
-
Cell Culture: U937 human monocytic cells, which endogenously express EBI2, are cultured in RPMI 1640 medium supplemented with 10% FBS.
-
Assay Setup: A Transwell migration assay is set up. The lower chamber contains medium with the chemoattractant 7α,25-OHC (e.g., at 10 nM).
-
Inhibitor Treatment: U937 cells are pre-incubated with different concentrations of the inhibitor (e.g., NIBR189) for 3 hours.
-
Migration: The treated cells are placed in the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated to allow for cell migration towards the chemoattractant in the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified, for example, using a cell counting kit (e.g., CCK-8 dye) and measuring absorbance at 450 nm.
-
Data Analysis: The IC50 value for migration inhibition is calculated from the dose-response curve.[4]
Experimental Workflow for Inhibitor Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of small molecule inhibitors targeting EBI2.
Caption: Workflow for evaluating EBI2 inhibitors.
Summary and Conclusion
Based on the available data, NIBR189 and ML401 appear to be more potent inhibitors of EBI2/GPR183 in functional assays compared to this compound. Notably, in a direct comparison of Gαi activation, NIBR189 exhibited a lower IC50 than this compound.[4] ML401 has been reported to have an even lower IC50 in functional and chemotaxis assays.[6]
However, it is important to note that this compound is characterized as an inverse agonist, meaning it can inhibit the constitutive (baseline) activity of EBI2 in the absence of an agonist, a property that may be advantageous in certain therapeutic contexts.[1][5] The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired mechanism of action (inverse agonism vs. antagonism) and the experimental system being used. This guide provides a foundation for making an informed decision based on publicly available efficacy data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR183 - Wikipedia [en.wikipedia.org]
- 4. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Profile of GSK682753A, an EBI2 Inverse Agagonist
An Important Clarification on the Molecular Target: Initial interest in GSK682753A may have been associated with the extensive research into kinase inhibitors by GlaxoSmithKline. However, it is critical to clarify that this compound is not a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor. Experimental findings unequivocally identify this compound as a selective and potent inverse agonist of the Epstein-Barr Virus-Induced Receptor 2 (EBI2), also known as GPR183. This guide provides a comparative overview of the experimental data for this compound and other notable EBI2 modulators.
EBI2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the adaptive immune response by guiding the migration of B cells, T cells, and dendritic cells.[1][2] Its endogenous agonist is 7α,25-dihydroxycholesterol (7α,25-OHC).[3] EBI2 signals through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP, and also through G protein-independent pathways such as β-arrestin recruitment.[2][3] This signaling cascade ultimately influences cell migration.[3] Understanding the pharmacology of molecules that modulate EBI2 is vital for research into autoimmune and inflammatory diseases.[1][4]
This guide compares the experimental performance of the EBI2 inverse agonist this compound with alternative EBI2 antagonists, NIBR189 and ML401.
Data Presentation: Comparative Performance of EBI2 Modulators
The following table summarizes the quantitative data for this compound and its comparators across various in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target | Action | Assay | System | IC50 (nM) |
| This compound | EBI2/GPR183 | Inverse Agonist | Constitutive Activity (GTPγS) | Recombinant EBI2 | 53.6[5] |
| EBI2/GPR183 | Inverse Agonist | Constitutive Activity (CREB reporter) | Recombinant EBI2 | 2.6 - 53.6[5] | |
| EBI2/GPR183 | Inverse Agonist | ERK Phosphorylation | Recombinant EBI2 | 76 | |
| NIBR189 | EBI2/GPR183 | Antagonist | Inhibition of human EBI2 | Recombinant human EBI2 | 11[6] |
| EBI2/GPR183 | Antagonist | Inhibition of mouse EBI2 | Recombinant mouse EBI2 | 16[6] | |
| EBI2/GPR183 | Antagonist | Oxysterol-dependent activation | - | 9[6] | |
| EBI2/GPR183 | Antagonist | U937 Cell Migration | U937 cells | 0.3[6] | |
| ML401 | EBI2/GPR183 | Antagonist | Antagonism of EBI2 | Recombinant EBI2 | 1.03[7] |
| EBI2/GPR183 | Antagonist | Chemotaxis Assay | RS11846 cells | 6.24[7][8] |
Mandatory Visualizations
EBI2 Signaling Pathway
Caption: EBI2 signaling cascade initiated by agonist binding, and point of inhibition by inverse agonists.
Experimental Workflow for EBI2 Modulator Evaluation
Caption: A typical workflow for identifying and characterizing novel EBI2 receptor modulators.
Experimental Protocols
GTPγS Binding Assay (for G Protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein engagement.[1][2]
-
Objective: To determine if a test compound acts as an agonist, inverse agonist, or antagonist at the EBI2 receptor by measuring Gαi activation.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human EBI2 receptor. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and GDP.
-
Compound Addition:
-
Agonist/Inverse Agonist Mode: Add varying concentrations of the test compound (e.g., this compound).
-
Antagonist Mode: Add a fixed concentration of an agonist (like 7α,25-OHC) along with varying concentrations of the test compound (e.g., NIBR189).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Detection: Wash the filters, dry them, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the measured counts per minute (CPM) against the compound concentration. For inverse agonists like this compound, a decrease in basal [³⁵S]GTPγS binding will be observed. For antagonists, a rightward shift in the agonist's dose-response curve will be seen.
-
cAMP Accumulation Assay
Since EBI2 is a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This assay measures changes in cAMP concentration.[9]
-
Objective: To quantify the inhibitory effect of EBI2 activation on cAMP production.
-
Methodology:
-
Cell Culture: Plate cells expressing the EBI2 receptor in a 96-well plate and culture overnight.
-
Pre-treatment: Pre-treat the cells with the test compound (e.g., this compound) at various concentrations for 15-30 minutes.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate cAMP production. In antagonist mode, also add a fixed concentration of an EBI2 agonist.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.[9][10] The signal in these assays is typically inversely proportional to the amount of cAMP produced.
-
Data Analysis: An inverse agonist will enhance the forskolin-induced cAMP signal by inhibiting the receptor's basal Gαi activity. An agonist will reduce the forskolin-induced cAMP signal.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G protein-independent signaling.[7]
-
Objective: To determine if a compound induces or inhibits the interaction between EBI2 and β-arrestin.
-
Methodology:
-
Cell Line: Use a cell line engineered to express the EBI2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme acceptor (EA).[7]
-
Assay Setup: Plate the cells in a 96-well or 384-well plate.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the complemented enzyme. The interaction between EBI2 and β-arrestin brings the two enzyme fragments together, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.[7]
-
Data Analysis: Measure luminescence using a plate reader. Agonists will induce a signal, while antagonists will inhibit the agonist-induced signal. Inverse agonists may reduce any basal signal present.
-
Chemotaxis Cell Migration Assay
This functional assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.[3][11]
-
Objective: To evaluate the functional consequence of EBI2 inhibition on immune cell migration.
-
Methodology (Transwell Assay):
-
Assay Setup: Use a 24- or 96-well plate with Transwell inserts, which contain a porous membrane (e.g., 8 µm pores).[3]
-
Chemoattractant: Add a medium containing the chemoattractant (e.g., 7α,25-OHC) to the lower chamber of the wells.
-
Cell Preparation: Resuspend immune cells (e.g., B cells or a monocytic cell line like U937) in a serum-free medium. Pre-incubate the cells with various concentrations of the test compound (e.g., this compound, NIBR189).
-
Cell Seeding: Add the cell suspension to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate for several hours (typically 3-24 hours) at 37°C to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification: Remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane with a stain like crystal violet.
-
Data Analysis: Elute the stain and measure its absorbance, or count the stained cells under a microscope. Plot the number of migrated cells against the inhibitor concentration to determine the IC50.[12]
-
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.com [sartorius.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
Head-to-Head Comparison of EBI2 Inverse Agonists: An In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of commercially available inverse agonists targeting the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. EBI2 is a key regulator of immune cell migration and has emerged as a promising therapeutic target for autoimmune diseases and certain cancers. This document summarizes key performance data from functional assays and provides detailed experimental protocols to support your research and development efforts.
Performance Comparison of EBI2 Inverse Agonists
The following table summarizes the in vitro potency of two prominent EBI2 inverse agonists, GSK682753A and NIBR189, based on their ability to inhibit EBI2-mediated Gαi protein activation.
| Compound | Assay Type | Ligand | IC50 (µM) |
| This compound | Gαi Protein Activation | 7α,25-dihydroxycholesterol (7α,25-OHC) | ~0.35[1] |
| NIBR189 | Gαi Protein Activation | 7α,25-dihydroxycholesterol (7α,25-OHC) | ~0.23[1] |
EBI2 Signaling Pathways
EBI2 is a G protein-coupled receptor that primarily signals through the Gαi pathway, inhibiting adenylyl cyclase and leading to a decrease in intracellular cAMP levels.[2][3] Additionally, EBI2 can signal independently of G proteins through the recruitment of β-arrestin.[2][3] These signaling events ultimately influence cell migration, a critical function of EBI2 in the immune system.[2][3] Inverse agonists of EBI2 block both the constitutive activity of the receptor and agonist-induced signaling.
Caption: EBI2 signaling pathways involving Gαi and β-arrestin.
Experimental Methodologies
This section details the protocols for key in vitro assays used to characterize EBI2 inverse agonists.
Gαi Protein Activation Assay (GTPγS Binding Assay)
This assay measures the ability of a compound to inhibit agonist-induced G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human EBI2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Reaction Mixture: Membranes are incubated in a buffer containing GDP, the EBI2 agonist 7α,25-OHC, and varying concentrations of the inverse agonist.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The reaction mixture is incubated to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Termination and Measurement: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by fitting the data to a four-parameter logistic equation.
Chemotaxis Assay
This assay assesses the ability of an inverse agonist to block the migration of EBI2-expressing cells towards an agonist.
-
Cell Preparation: EBI2-expressing cells (e.g., the B-cell lymphoma cell line RS11846) are labeled with a fluorescent dye.
-
Assay Setup: A multi-well chemotaxis plate with a porous membrane is used. The lower chamber contains the EBI2 agonist (e.g., 7α,25-OHC) and varying concentrations of the inverse agonist.
-
Cell Addition: The labeled cells are added to the upper chamber.
-
Incubation: The plate is incubated to allow for cell migration through the membrane towards the agonist in the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified by measuring the fluorescence.
-
Data Analysis: The IC50 values are calculated based on the inhibition of cell migration at different inverse agonist concentrations.
Caption: General workflow for in vitro EBI2 inverse agonist testing.
References
- 1. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
Validating EBI2 Inhibition with GSK682753A: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the inhibition of Epstein-Barr Virus Induced Gene 2 (EBI2) by GSK682753A. Supporting experimental data, detailed protocols, and pathway visualizations are included to facilitate informed decisions in EBI2-targeted drug discovery.
EBI2, also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell migration and function. Its activation by oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), is crucial for orchestrating B cell trafficking during humoral immune responses.[1][2][3][4][5] The dysregulation of the EBI2 signaling pathway has been implicated in autoimmune diseases, making it an attractive therapeutic target.[5][6]
This compound has been identified as a potent and selective inverse agonist and antagonist of EBI2.[1][6][7] This small molecule inhibitor effectively blocks oxysterol-induced downstream signaling, including G-protein activation, β-arrestin recruitment, and cell migration.[1][3] This guide details various functional assays to quantify the inhibitory activity of this compound and compares its performance with other known EBI2 inhibitors.
Comparative Performance of EBI2 Inhibitors
The following table summarizes the inhibitory potency of this compound in various functional assays, alongside other notable EBI2 antagonists for a comparative perspective.
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| This compound | GTPγS Binding | Human | 53.6 | [6][7] |
| CREB Reporter | Human | 2.6 - 53.6 | [7] | |
| ERK Phosphorylation | Murine | 76 | [8] | |
| NIBR189 | EBI2 Inhibition | Human | 11 | [6] |
| EBI2 Inhibition | Mouse | 16 | [6] | |
| ML401 | EBI2 Antagonism | Human | 1.03 | [5] |
| Chemotaxis | Human | 6.24 | [5] |
EBI2 Signaling Pathway and Inhibition
The activation of EBI2 by its oxysterol ligands initiates a cascade of intracellular events. This signaling is primarily mediated through the Gαi subunit of heterotrimeric G proteins and the β-arrestin pathway, leading to downstream effects such as MAP kinase activation, calcium mobilization, and ultimately, cell migration. This compound acts by competitively binding to EBI2, thereby preventing the engagement of its natural ligands and inhibiting these downstream signaling events.
Caption: EBI2 signaling pathway and point of inhibition by this compound.
Experimental Protocols for Functional Assays
To validate the inhibitory effect of this compound on EBI2, a series of functional assays can be employed. The following protocols provide a detailed methodology for key experiments.
GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the receptor of interest.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human EBI2.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (5-10 µg protein), saponin (10 µg/ml), GDP (10 µM), and varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: Add the EBI2 agonist 7α,25-OHC to a final concentration of 100 nM to stimulate G protein activation.
-
Radioligand Addition: Add [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate and wash with ice-cold buffer.
-
Detection: Dry the filter plate, add scintillation fluid, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated EBI2 receptor, a key step in GPCR desensitization and signaling.
Methodology:
-
Cell Line: Use a cell line co-expressing EBI2 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the wells.
-
Agonist Stimulation: Add the EBI2 agonist 7α,25-OHC to a final concentration of 100 nM.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the chemiluminescent substrate for the reporter enzyme and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value of this compound from the dose-response curve.
Chemotaxis Assay
This assay directly measures the ability of this compound to inhibit the migration of immune cells towards an EBI2 agonist.
Methodology:
-
Cell Preparation: Use primary B cells or a B cell line endogenously expressing EBI2. Resuspend the cells in a migration buffer.
-
Transwell Setup: Use a transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).
-
Chemoattractant: Add migration buffer containing 7α,25-OHC (100 nM) to the lower chamber.
-
Inhibitor Treatment: Incubate the cells with varying concentrations of this compound or vehicle control.
-
Cell Migration: Add the treated cells to the upper chamber of the transwell plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of chemotaxis.
Caption: Workflow for key functional assays to validate EBI2 inhibition.
By employing these well-characterized functional assays, researchers can effectively validate and quantify the inhibitory activity of this compound on the EBI2 signaling pathway. This comparative guide serves as a valuable resource for advancing the development of novel therapeutics targeting EBI2 for the treatment of autoimmune and inflammatory diseases.
References
- 1. Small molecule antagonism of oxysterol-induced Epstein-Barr virus induced gene 2 (EBI2) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of GSK682753A in Primary Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK682753A, a potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2), with other known EBI2 modulators. The focus is on the specificity of these compounds in primary immune cells, supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.
Introduction to EBI2 and its Modulators
Epstein-Barr virus-induced receptor 2 (EBI2), also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell migration and positioning within lymphoid tissues. Its endogenous ligands are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). The development of small molecule modulators targeting EBI2 has provided valuable tools to dissect its physiological and pathological roles. This guide focuses on this compound and compares its specificity with other commonly used EBI2 inhibitors, NIBR189 and ML401.
Comparative Specificity and Potency
The following table summarizes the available data on the potency and selectivity of this compound and its alternatives.
| Compound | Target | Mechanism of Action | Potency (IC50) | Selectivity Profile |
| This compound | EBI2 (GPR183) | Inverse Agonist | ~53.6 nM[1] | Selective for EBI2. No activity observed against a panel of other constitutively active GPCRs (GPR39, ghrelin receptor, GPR17, MC1R, ORF74) at concentrations up to 10 µM[2]. A structurally similar analog, GSK682756A, demonstrated significantly greater potency in wild-type B cells compared to EBI2-deficient B cells, indicating on-target activity[2]. |
| NIBR189 | EBI2 (GPR183) | Antagonist | - | Synthesized from a 7α,25-OHC scaffold and is a potent and selective GPR183 antagonist[3]. Used in studies to probe the effects of EBI2 inhibition in viral infections[4][5][6]. |
| ML401 | EBI2 (GPR183) | Antagonist | ~1 nM (functional antagonist), ~6 nM (chemotaxis assay)[7] | Described as having a "clean profile" with minimal promiscuity in a Eurofins/Ricerca safety panel. Showed no activity on 5 tested cytochrome P450 enzymes and only modest activity at high micromolar concentrations against a few other targets[7]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound specificity. Below are protocols for key experiments used to characterize EBI2 inhibitors.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. It is a functional assay to determine the potency and efficacy of ligands.
Protocol:
-
Membrane Preparation: Prepare cell membranes from primary immune cells or cell lines expressing EBI2.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-20 µg protein), varying concentrations of the test compound (e.g., this compound), and [³⁵S]GTPγS (0.1-0.5 nM).
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filters, add scintillation fluid, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Protocol:
-
Cell Culture: Use a cell line engineered to co-express EBI2 and a β-arrestin fusion protein (e.g., using DiscoverX's PathHunter technology).
-
Cell Plating: Seed the cells in a 384-well white, clear-bottom microplate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Agonist Stimulation: For antagonist/inverse agonist testing, add a fixed concentration of an EBI2 agonist (e.g., 7α,25-OHC) to stimulate β-arrestin recruitment.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagent (e.g., chemiluminescent substrate) and incubate at room temperature for 60 minutes.
-
Luminescence Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data and plot the response against the compound concentration to calculate IC50 values.
Primary Immune Cell Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of primary immune cells towards a chemoattractant.
Protocol:
-
Cell Isolation: Isolate primary immune cells (e.g., B cells, T cells, or macrophages) from whole blood or lymphoid tissues.
-
Transwell Setup: Use a Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).
-
Chemoattractant: Add a solution containing an EBI2 agonist (e.g., 7α,25-OHC) to the lower chamber of the Transwell plate.
-
Cell Treatment: Pre-incubate the isolated immune cells with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Cell Migration: Add the treated cells to the upper chamber of the Transwell plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Cell Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a fluorescent dye-based assay.
-
Data Analysis: Calculate the percentage of inhibition of migration for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EBI2 signaling pathway and a general workflow for assessing compound specificity.
Caption: EBI2 Signaling Pathway and Point of Intervention for this compound.
Caption: General Experimental Workflow for Assessing Compound Specificity.
Conclusion
This compound is a potent and selective inverse agonist of EBI2. Available data indicates a favorable selectivity profile with no reported off-target activity on a limited panel of other GPCRs. For comprehensive profiling, especially in the context of drug development, testing against a broader panel of receptors and kinases, such as those offered by KINOMEscan or equivalent services, would be beneficial. When selecting an EBI2 inhibitor for research in primary immune cells, researchers should consider the specific experimental context, including the desired mechanism of action (inverse agonism vs. antagonism) and the required pharmacokinetic properties, where compounds like ML401 may offer advantages for in vivo studies due to better stability. The provided experimental protocols offer a starting point for the rigorous assessment of these and other novel EBI2 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atsjournals.org [atsjournals.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic Antagonist GSK682753A and Endogenous Ligands of the EBI2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic compound GSK682753A and the primary endogenous ligand of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), 7α,25-dihydroxycholesterol (7α,25-OHC). EBI2, also known as GPR183, is a critical regulator of immune cell migration and positioning, making it an attractive therapeutic target for autoimmune diseases and certain cancers. This document outlines the pharmacological properties, signaling pathways, and experimental methodologies used to characterize these molecules, offering a comprehensive resource for researchers in the field.
Quantitative Comparison of Ligand Activity
The following tables summarize the binding affinity and functional potency of this compound and 7α,25-OHC from various in vitro assays. These values represent the concentration at which the ligand elicits a half-maximal response and are essential for comparing their efficacy and potency.
Table 1: Binding Affinity and Potency of the Endogenous EBI2 Ligand, 7α,25-Dihydroxycholesterol (7α,25-OHC)
| Assay Type | Parameter | Reported Value (human EBI2) | Cellular System |
| Radioligand Binding | Kd | 450 pM | Cells expressing human EBI2 |
| GTPγS Binding | EC50 | 140 pM | Cells expressing human EBI2 |
| cAMP Inhibition | IC50 | 2 nM | Cells expressing human EBI2 |
| β-Arrestin Recruitment | EC50 | 200 nM | CHO cells |
| Chemotaxis | EC50 | 0.1 nM | B-cells |
Table 2: Inhibitory Potency of the Synthetic EBI2 Antagonist, this compound
| Assay Type | Parameter | Reported Value (human EBI2) | Cellular System |
| CREB Reporter Assay | IC50 | 53.6 nM | HEK293 cells |
| GTPγS Binding | IC50 | 2.6 - 53.6 nM | HEK293 cells |
| ERK Phosphorylation | IC50 | 76 nM | HEK293 cells |
| B-cell Proliferation | IC50 | 1.3 µM (WT B-cells) | Murine B-cells |
| β-Arrestin Recruitment (inhibition of 7α,25-OHC) | IC50 | 40 nM | CHO cells |
EBI2 Signaling Pathways
Activation of EBI2 by its endogenous ligand, 7α,25-OHC, initiates a signaling cascade that is primarily coupled to Gαi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, EBI2 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, and promotes the recruitment of β-arrestin, which can mediate G-protein independent signaling and receptor internalization. This compound acts as an inverse agonist/antagonist, inhibiting both the constitutive and agonist-induced activity of EBI2.
Experimental Workflows
The characterization of this compound and endogenous EBI2 ligands relies on a variety of in vitro assays. The following diagram illustrates a typical workflow for assessing the activity of a compound on EBI2.
Detailed Experimental Protocols
Cell Culture and Transfection (HEK293 cells)
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression of EBI2, HEK293 cells are seeded in appropriate culture plates and transfected at 50-80% confluency using a suitable transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine) and a mammalian expression vector encoding human EBI2. Assays are typically performed 24-48 hours post-transfection.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Transfected HEK293 cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP, pH 7.4.
-
Procedure:
-
Membranes are incubated with varying concentrations of the agonist (7α,25-OHC) or antagonist (this compound) in the assay buffer.
-
[³⁵S]GTPγS (typically 0.1 nM) is added to initiate the binding reaction.
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is plotted against ligand concentration to determine EC₅₀ or IC₅₀ values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated EBI2 receptor, often using enzyme fragment complementation (e.g., PathHunter assay).
-
Cell Line: A cell line engineered to co-express EBI2 fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger enzyme acceptor (EA).
-
Procedure:
-
Cells are seeded in a microplate.
-
Cells are treated with a dilution series of the test compound (agonist or antagonist). For antagonist testing, cells are pre-incubated with the antagonist before adding a fixed concentration of agonist (7α,25-OHC).
-
The plate is incubated at 37°C for a specified time (e.g., 90 minutes).
-
Detection reagents are added, and the plate is incubated at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis: Luminescence signals are plotted against compound concentrations to generate dose-response curves and calculate EC₅₀ or IC₅₀ values.
ERK Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK (p-ERK), a downstream marker of EBI2 activation.
-
Cell Stimulation and Lysis:
-
Serum-starved, EBI2-expressing cells are stimulated with the agonist for a short period (e.g., 5-15 minutes). For antagonist studies, cells are pre-treated with the antagonist.
-
Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the fold change in phosphorylation.
Chemotaxis Assay
This assay measures the directed migration of cells in response to a chemoattractant.
-
Cells: Primary B-cells or a B-cell line endogenously expressing EBI2.
-
Apparatus: A transwell migration chamber with a porous membrane (e.g., 5 µm pores).
-
Procedure:
-
The lower chamber of the transwell is filled with media containing different concentrations of the chemoattractant (7α,25-OHC). For antagonist testing, the antagonist (this compound) is added to both the upper and lower chambers.
-
A suspension of cells is added to the upper chamber.
-
The chamber is incubated at 37°C for a period of time (e.g., 3-4 hours) to allow for cell migration.
-
The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or a cell viability assay.
-
-
Data Analysis: The number of migrated cells is plotted against the chemoattractant concentration to generate a bell-shaped dose-response curve, from which the EC₅₀ for migration can be determined.
Logical Relationship in Comparative Analysis
The comparison of this compound and endogenous EBI2 ligands follows a logical progression from understanding their fundamental properties to evaluating their effects in more complex biological systems.
Safety Operating Guide
Essential Safety and Handling Protocols for GSK682753A
FOR IMMEDIATE USE BY QUALIFIED RESEARCH PERSONNEL
This document provides critical safety and logistical guidance for the handling and disposal of GSK682753A, a selective and potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2). Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research experiments.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This guidance is based on standard laboratory procedures for potent pharmacological compounds.
| Area of Protection | Required PPE | Specifications and Standards |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or contamination and changed frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Must provide a complete seal around the eyes to protect against splashes or airborne particles. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. For situations outside of a fume hood where aerosolization is possible, a fit-tested N95 respirator or higher is required. |
| Body Protection | Laboratory coat | A buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan
All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be disposed of as hazardous chemical waste. Follow all institutional and local regulations for the disposal of potent pharmaceutical compounds. Contaminated solutions should be collected in a designated, sealed waste container.
This information is intended as a guide for trained professionals. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most comprehensive and up-to-date safety information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
